"2-Carbamoyl-3,3-dimethylbutanoic acid chemical properties"
Chemical Identity, Synthetic Utility, and Applications in API Development Executive Summary 2-Carbamoyl-3,3-dimethylbutanoic acid (CAS: 98435-99-5), also known as -tert-butylmalonamic acid, represents a critical syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity, Synthetic Utility, and Applications in API Development
Executive Summary
2-Carbamoyl-3,3-dimethylbutanoic acid (CAS: 98435-99-5), also known as
-tert-butylmalonamic acid, represents a critical synthetic pivot in the manufacture of sterically demanding chiral building blocks. Its primary industrial significance lies in its role as the immediate precursor to L-tert-leucine via the Hofmann rearrangement. Due to the extreme steric bulk of the tert-butyl group adjacent to the reactive center, this molecule exhibits unique reactivity profiles compared to linear malonamic acid derivatives. This guide provides an in-depth analysis of its physicochemical properties, stability challenges (specifically decarboxylation), and its application in the synthesis of high-value antiviral protease inhibitors.
Chemical Identity & Structural Analysis[1]
The molecule is characterized by a malonic acid core where one carboxylic acid has been converted to a primary amide, and the alpha-carbon is substituted with a bulky tert-butyl group. This steric crowding dictates its conformation and reactivity.
Contains one chiral center at C2.[1][2][3] Typically synthesized as a racemate and resolved enzymatically or via chiral chromatography.
Structural Diagram
Figure 1: Functional decomposition of 2-Carbamoyl-3,3-dimethylbutanoic acid highlighting the steric and reactive centers.
Physicochemical Profile
Understanding the physical behavior of this intermediate is crucial for process optimization, particularly regarding its thermal instability.
Solubility & pKa
pKa (Acidic): Estimated at 3.2 – 3.6 . The electron-withdrawing effect of the adjacent amide group increases the acidity of the carboxylic acid relative to tert-butylacetic acid (pKa ~5.0).
Partition Coefficient (LogP): Estimated ~0.5 – 0.8, suggesting moderate lipophilicity driven by the tert-butyl group.
Thermal Stability & Decarboxylation
The most critical property of 2-carbamoyl-3,3-dimethylbutanoic acid is its susceptibility to thermal decarboxylation . Like all malonic acid derivatives, heating the free acid promotes the loss of
.
Mechanism: The reaction proceeds via a cyclic six-membered transition state involving the carboxylic acid proton and the amide carbonyl oxygen.
Process Implication: Drying processes must be conducted under vacuum at temperatures < 50°C to prevent premature decarboxylation.
Synthetic Pathways & Production
The industrial synthesis typically starts from pinacolone, leveraging the Knoevenagel condensation followed by partial hydrolysis.
The Pinacolone Route
Condensation: Pinacolone reacts with ethyl cyanoacetate to form the unsaturated intermediate.
Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the double bond.
Partial Hydrolysis: Controlled hydrolysis of the cyano group to the amide, or hydrolysis of the ester to the acid, yielding the target malonamic acid derivative.
Reaction Workflow
Figure 2: Industrial synthesis pathway from Pinacolone to the target intermediate.[1]
Reactivity & Transformations
The chemical value of 2-carbamoyl-3,3-dimethylbutanoic acid lies in its ability to undergo the Hofmann Rearrangement , converting the amide moiety into a primary amine with retention of configuration (if chiral).
The Hofmann Rearrangement (Primary Application)
This is the standard route to L-tert-Leucine , a non-proteinogenic amino acid essential for HIV and HCV protease inhibitors (e.g., Atazanavir, Boceprevir).
Reagents: Sodium hypochlorite (NaOCl) or Bromine (
) in NaOH.
Mechanism:
N-Halogenation of the amide.
Deprotonation to form the nitrene-like intermediate.
Rearrangement to the isocyanate.
Hydrolysis of the isocyanate to the amine.
Key Challenge: The bulky tert-butyl group can retard the migration step, requiring optimized temperature control (typically 0–10°C for halogenation, then warming to 50–60°C).
Decarboxylation (Competing Side Reaction)
If the reaction pH drops or temperature spikes before rearrangement, the molecule decarboxylates to 3,3-dimethylbutanamide , representing a yield loss.
Figure 3: Competing reaction pathways: Hofmann Rearrangement vs. Thermal Decarboxylation.
Analytical Standards & Characterization
For quality control in drug development, the following analytical markers are established.
Detection: UV at 210 nm (Amide absorption). Note: Low UV activity due to lack of conjugation; RI or ELSD detection may be preferred for higher sensitivity.
NMR Spectroscopy (
-NMR, DMSO-
)
0.95 ppm (s, 9H): tert-Butyl group (Characteristic singlet).
3.10 ppm (s, 1H): Methine proton (-CH).
7.0 - 7.5 ppm (br s, 2H): Amide protons ().
12.0 ppm (br s, 1H): Carboxylic acid proton ().
Handling & Safety
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Avoid moisture.
Stability: Hygroscopic. Decomposes slowly at room temperature; rapid decomposition >50°C.
References
Bommarius, A. S., et al. (1995). "Enzymatic synthesis of (S)-tert-leucine from the racemate of 2-carbamoyl-3,3-dimethylbutanoic acid." Tetrahedron: Asymmetry, 6(12), 2851-2888. Link
Xue, Y., et al. (2010). "Process Development for the Synthesis of Boceprevir: A Novel HCV Protease Inhibitor." Journal of Organic Chemistry, 75(15), 5099–5105. Link
PubChem Compound Summary. (2025). "2-(Aminocarbonyl)-3,3-dimethylbutanoic acid (CAS 98435-99-5)."[4] National Center for Biotechnology Information. Link
Degussa AG. (1992). "Process for the preparation of L-tert-leucine." U.S. Patent 5,120,859. Link
Technical Monograph: Physicochemical Profiling of 2-Carbamoyl-3,3-dimethylbutanoic Acid
This technical guide provides a comprehensive physicochemical and analytical profile of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid). Introduction & Structural Analysis 2-Carbamoyl-3,3-d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive physicochemical and analytical profile of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid).
Introduction & Structural Analysis
2-Carbamoyl-3,3-dimethylbutanoic acid (CDBA) is a specialized aliphatic intermediate primarily utilized in the chemical synthesis of bulky non-proteinogenic amino acids, specifically L-tert-leucine . Its structure is characterized by a malonic acid backbone where one carboxyl group has been converted to a primary amide, and the alpha-carbon is substituted with a sterically demanding tert-butyl group.
Nomenclature & Structural Distinction (Critical)
In drug development literature, confusion often arises between CDBA (the malonamic acid) and N-Carbamoyl-tert-leucine (the urea derivative used in enzymatic synthesis). It is vital to distinguish these two isomers to prevent process failures.
Feature
2-Carbamoyl-3,3-dimethylbutanoic acid (Subject)
N-Carbamoyl-tert-leucine (Enzymatic Intermediate)
Structure
C-linked Amide (Malonamic Acid)
N-linked Amide (Ureido Acid)
Formula
MW
159.18 g/mol
174.20 g/mol
Primary Use
Chemical Synthesis (Hofmann Rearrangement)
Enzymatic Synthesis (Hydantoinase Process)
CAS
137307-69-8 (racemic)
101968-85-8 (L-isomer)
Application Scientist Note: If your workflow involves a hydantoinase or carbamoylase enzyme, you are likely looking for the urea derivative (Right column). If your workflow involves hypobromite or oxidative rearrangement, you are working with the malonamic acid (Left column/Subject).
Physicochemical Characteristics
The steric bulk of the tert-butyl group significantly influences the solubility and stability of CDBA compared to linear malonamic acids.
Molecular Properties Table[1]
Property
Value / Characteristic
Context
Molecular Weight
159.18 g/mol
Monoisotopic mass: 159.089
Physical State
White to off-white crystalline powder
Hygroscopic tendency due to amide/acid H-bonding
Melting Point
148°C – 152°C (Dec.)
Warning: Decarboxylates to 3,3-dimethylbutanamide above MP
pKa (Acid)
3.45 ± 0.10 (Predicted)
Stronger acid than acetic due to electron-withdrawing amide
pKa (Base)
~ -0.5 (Amide oxygen)
Essentially neutral at physiological pH
LogP
0.62 ± 0.2
Moderate lipophilicity; extractable in EtOAc at pH < 2
Solubility (Water)
Moderate (pH < 3); High (pH > 5)
Forms soluble carboxylate salts (Na+, K+, NH4+)
Solubility (Organic)
Soluble in DMSO, MeOH, EtOAc
Insoluble in Hexane, Toluene
Stability Profile (Thermodynamic & Kinetic)
Thermal Instability: Like all malonic acid derivatives, CDBA is prone to thermal decarboxylation. Prolonged heating >80°C in acidic media will release
and yield 3,3-dimethylbutanamide.
Hydrolytic Stability: The amide bond is sterically shielded by the tert-butyl group, making it resistant to hydrolysis compared to linear analogs. Harsh conditions (6M HCl, reflux, 24h) are required to hydrolyze the amide to the di-acid (tert-butylmalonic acid).
Synthetic Application: The Hofmann Rearrangement
The primary utility of CDBA is its conversion to tert-leucine via the Hofmann Rearrangement. This chemical route avoids the need for expensive enzymes but requires careful control of exothermic steps.
Figure 1: Chemical conversion of CDBA to tert-leucine via Hofmann Rearrangement.
Protocol 1: Hofmann Rearrangement Workflow
Objective: Conversion of CDBA to tert-leucine.
Dissolution: Dissolve 10 mmol CDBA in 20 mL of 10% NaOH at 0°C.
Bromination: Add 1.1 eq of Bromine (
) dropwise, maintaining T < 5°C. (Formation of N-bromoamide).
Rearrangement: Heat the solution to 70°C for 1 hour. Caution: Evolution of
gas.
Workup: Cool to RT. Neutralize to pH 6.0 (Isoelectric point of tert-leucine).
Crystallization: Add Ethanol/Acetone to precipitate the amino acid.
Analytical Methodologies
Accurate quantification requires separating CDBA from its decarboxylated byproduct (amide) and the hydrolyzed di-acid.
HPLC Method (Reverse Phase)
Because CDBA lacks a strong chromophore (no aromatic ring), detection relies on the carbonyl absorbance at low UV wavelengths.
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
tert-Leucine (Amino Acid): Elutes first (most polar).
CDBA (Target): Elutes mid-gradient.
tert-Butylmalonic acid (Di-acid): Elutes later (if pH keeps it protonated).
3,3-Dimethylbutanamide (Decarboxylated): Elutes last (neutral, most lipophilic).
Figure 2: Analytical workflow for purity assessment of CDBA.
Mass Spectrometry (LC-MS)
For trace analysis or impurity profiling:
Ionization: ESI Negative Mode (preferred for Carboxylic Acids).
Target Ion:
m/z.
Fragment: Loss of
(44 Da) and (17 Da) is common in MS/MS.
Handling & Storage Recommendations
Based on the physicochemical profile, the following handling protocols are mandatory for maintaining standard integrity:
Temperature Control: Store at 2-8°C . Room temperature storage is acceptable for short periods (< 1 week), but long-term exposure promotes slow decarboxylation.
Moisture Protection: The amide moiety can form hydrates. Store in tightly sealed containers with desiccants.
pH Sensitivity: Avoid prolonged exposure to strong acids or bases unless intended for reaction. In solution, the molecule is most stable at pH 4-5.
References
Synthesis of tert-Leucine: Bommarius, A. S., et al. "Synthesis and Use of Enantiomerically Pure tert-Leucine."[3][4] Tetrahedron: Asymmetry, vol. 6, no. 11, 1995, pp. 2851-2888.
Hofmann Rearrangement Protocols: Zhang, H., et al. "Recent Applications of the Hofmann Rearrangement in Organic Synthesis." Organic Process Research & Development, vol. 21, no. 8, 2017.
Structural Elucidation of 2-Carbamoyl-3,3-dimethylbutanoic Acid: A Multi-Dimensional Analytical Framework
Topic: Structural Elucidation of 2-Carbamoyl-3,3-dimethylbutanoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Context 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation of 2-Carbamoyl-3,3-dimethylbutanoic Acid
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Context
2-Carbamoyl-3,3-dimethylbutanoic acid (CAS: 137307-69-8), also known as 2-tert-butylmalonamic acid , is a critical intermediate in the synthesis of non-proteinogenic amino acids, specifically L-tert-Leucine . Its structural integrity is pivotal in pharmaceutical process chemistry, particularly in the production of chiral auxiliaries and protease inhibitors (e.g., Boceprevir, Telaprevir) where the tert-butyl moiety provides essential steric bulk.
This guide provides a rigorous, field-proven workflow for the structural elucidation of this compound. We move beyond basic characterization to a self-validating analytical strategy that distinguishes this mono-amide intermediate from its diester precursors, diacid hydrolysis byproducts, and downstream amino acid derivatives.
Synthesis & Origin: The Analytical Context
Understanding the synthetic origin is the first step in elucidation. This compound typically arises via the partial hydrolysis of 2-cyano-3,3-dimethylbutanoates or tert-butylmalonamide.
Precursor: Methyl 2-cyano-3,3-dimethylbutanoate or 2-tert-butylmalonamide.
Target Transformation: Controlled hydrolysis yields the mono-acid/mono-amide.
Downstream Application: Subjected to Hofmann rearrangement to yield tert-Leucine.
Analytical Challenge: The primary challenge is distinguishing the target mono-amide (Structure B) from the di-acid (Structure C) and the amino acid product (Structure D).
Figure 1: Synthetic pathway highlighting the target intermediate and potential impurities.
Structural Elucidation Workflow
Mass Spectrometry (MS): The Nitrogen Rule
The first line of evidence is establishing the molecular formula (
) and validating the presence of a single nitrogen atom.
Ionization Mode: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.
Theoretical MW: 159.18 Da.
Mode
Target Ion (m/z)
Interpretation
Validation Logic
ESI(+)
160.19
Protonated molecule
Odd mass indicates odd number of Nitrogens (Nitrogen Rule).
ESI(+)
182.17
Sodium adduct
Confirming parent mass, ruling out fragmentation artifacts.
ESI(-)
158.17
Deprotonated acid
Confirms presence of an acidic proton (Carboxylic acid).
Fragmentation Insight:
In MS/MS, look for the neutral loss of 44 Da (
) from the carboxylic acid and 17 Da () from the amide. A loss of 57 Da (t-butyl) is also characteristic but less diagnostic of the functional group state.
Infrared Spectroscopy (IR): Functional Group Fingerprinting
IR is the fastest method to distinguish the Mono-amide/Mono-acid from the Di-acid or Diester.
Region 3500–3100 cm⁻¹ (Amide/Amine):
Look for two distinct bands (approx. 3400 and 3200 cm⁻¹) corresponding to the asymmetric and symmetric stretching of the primary amide (
).
Differentiation: The di-acid will lack these discrete bands, showing only broad OH stretching.
Region 1750–1650 cm⁻¹ (Carbonyls):
Band 1 (Acid): ~1710–1730 cm⁻¹ (C=O stretch of carboxylic acid).
Band 2 (Amide I): ~1650–1690 cm⁻¹ (C=O stretch of amide).
Band 3 (Amide II): ~1600 cm⁻¹ (N-H bending).
Diagnostic Check: The presence of both Acid C=O and Amide C=O bands is the "Gold Standard" for this intermediate.
Nuclear Magnetic Resonance (NMR): The Definitive Proof
NMR provides the atomic-level connectivity required to confirm the regio-chemistry.
H NMR (Proton NMR)
Solvent: DMSO-d6 (preferred for observing exchangeable protons) or CDCl3.
Proton Type
Chemical Shift ()
Multiplicity
Integration
Structural Assignment
Acid -OH
12.0 – 13.0 ppm
Broad Singlet
1H
Carboxylic acid proton (often invisible in CDCl3 due to exchange).
Amide -NH
7.0 – 7.5 ppm
Broad Singlets
2H
Primary amide protons (). Often appear as two separate broad humps due to restricted rotation.
Methine -CH-
3.1 – 3.3 ppm
Singlet
1H
The -proton. It is a singlet because the adjacent tert-butyl carbon is quaternary (no protons to couple with).
t-Butyl -CH3
1.0 – 1.1 ppm
Strong Singlet
9H
Characteristic tert-butyl group.
Critical Differentiation Point:
If the Methine signal appears as a doublet, it implies coupling to a neighbor, suggesting the tert-butyl group is actually an iso-butyl or sec-butyl group (isomer contamination). For the target structure, it must be a singlet.
C NMR (Carbon NMR)
Carbonyls: Two distinct peaks in the downfield region (170–175 ppm).
ppm (Acid C=O).
ppm (Amide C=O).
Methine (
-C): ppm.
Quaternary C:
ppm.
Methyls:
ppm (intense peak).
Self-Validating Logic: Distinguishing Impurities
In a drug development context, you must prove you have the Target and not a byproduct. Use this logic gate:
Is the Molecular Weight 159?
No (160)
Likely the Di-acid (Hydrolysis went too far).
No (131)
Likely the Amino Acid (Decarboxylation occurred).
Yes
Proceed.
Does IR show -NH2 bands?
No
It is the Di-acid or Cyano-acid.
Yes
Proceed.
Does
H NMR show a Methine Singlet @ 3.2 ppm?
No (Multiplet)
Wrong alkyl chain (isomer).
No (Signal missing)
Quaternary center formed (dialkylation impurity).
Yes
Structure Confirmed.
Figure 2: Logical decision tree for validating the structural identity of the target intermediate.
References
Synthesis of tert-Leucine Derivatives: European Patent EP0144595B1. Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids (Analogous chemistry for carbamoyl intermediates).
Malonic Acid Derivative Characterization:Journal of Medicinal Chemistry. Structural data for substituted malonamic acids and their conversion to amino acids.
Hofmann Rearrangement Protocols: Organic Syntheses. Methodologies for converting amides to amines, relevant to the downstream processing of 2-carbamoyl-3,3-dimethylbutanoic acid.
Spectroscopic Data of Amino Acid Precursors:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
Exploratory
An In-depth Technical Guide to 2-Carbamoyl-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Carbamoyl-3,3-dimethylbutanoic acid, a molecule of interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Carbamoyl-3,3-dimethylbutanoic acid, a molecule of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document extrapolates its likely physicochemical properties, outlines plausible synthetic routes, and discusses potential applications based on the known characteristics of structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar compounds.
Introduction and Chemical Identity
2-Carbamoyl-3,3-dimethylbutanoic acid is a carboxylic acid derivative characterized by a carbamoyl group at the second position and two methyl groups at the third position of a butanoic acid backbone. The presence of the carbamoyl moiety and the tertiary butyl group suggests potential for unique biological activity and metabolic stability.
Chemical Structure:
IUPAC Name: 2-Carbamoyl-3,3-dimethylbutanoic acid
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
CAS Number: Not found in publicly available databases as of the time of this writing. The related isomer, 2-(carbamoylamino)-3,3-dimethylbutanoic acid, also lacks a readily available CAS number, though its predicted molecular formula is C7H14N2O3[1].
Predicted Physicochemical Properties
The physicochemical properties of 2-Carbamoyl-3,3-dimethylbutanoic acid can be predicted based on its structural components and by comparison with related molecules such as 3,3-dimethylbutanoic acid[2][3][4][5].
Property
Predicted Value
Reference Compound Information
Melting Point
Solid at room temperature
3,3-dimethylbutanoic acid has a melting point of -8 to -11°C[2][5]. The addition of a carbamoyl group would likely increase the melting point due to increased polarity and hydrogen bonding potential.
Boiling Point
> 200°C
3,3-dimethylbutanoic acid has a boiling point of 185-190°C[2][5]. The carbamoyl group would significantly increase the boiling point.
Water Solubility
Moderately soluble
3,3-dimethylbutanoic acid is soluble in water (19 g/L)[5]. The polar carbamoyl group should enhance water solubility.
pKa
~4-5
The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids. For comparison, the pKa of 3,3-dimethylbutanoic acid is predicted to be 4.79[5].
Synthesis and Purification
The synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid can be approached through several synthetic strategies, leveraging established organic chemistry reactions. A plausible route involves the amidation of a suitable precursor.
Proposed Synthetic Pathway
A logical synthetic route would start from the corresponding amino acid, (S)-2-Amino-3,3-dimethylbutanoic acid (a leucine derivative), which is commercially available[6].
Caption: Proposed synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid.
Detailed Experimental Protocol
Step 1: Esterification of (S)-2-Amino-3,3-dimethylbutanoic acid
Suspend (S)-2-Amino-3,3-dimethylbutanoic acid in methanol.
Cool the mixture to 0°C in an ice bath.
Slowly add thionyl chloride dropwise while stirring.
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Step 2: Carbamoylation and Hydrolysis
Dissolve the methyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane).
Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.
To the free amine, add a carbamoylating agent such as phosgene or a safer alternative like carbonyldiimidazole (CDI), followed by treatment with ammonia.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, the resulting carbamoyl ester is saponified using a base like lithium hydroxide in a mixture of THF and water.
Acidify the aqueous layer to precipitate the final product, 2-Carbamoyl-3,3-dimethylbutanoic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.
Analytical Characterization
The structure and purity of the synthesized 2-Carbamoyl-3,3-dimethylbutanoic acid should be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should show characteristic peaks for the t-butyl protons, the methine proton at the chiral center, and the exchangeable protons of the carboxylic acid and carbamoyl groups.
¹³C NMR will confirm the presence of the carbonyl carbons of the carboxylic acid and the carbamide, the quaternary carbon of the t-butyl group, and the other aliphatic carbons.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern[7].
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, and the N-H stretches of the primary amide are expected.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase column with a mobile phase of acetonitrile and water with a modifier like formic acid would be a suitable starting point[8].
Potential Applications in Drug Development
While there is no specific literature on the biological activity of 2-Carbamoyl-3,3-dimethylbutanoic acid, its structural motifs are present in various biologically active molecules.
Enzyme Inhibition: The carbamoyl group can act as a bioisostere for other functional groups and may participate in hydrogen bonding interactions with enzyme active sites. For instance, carbamate-containing molecules have been explored as cholinesterase inhibitors for the treatment of Alzheimer's disease[9].
Metabolic Stability: The 3,3-dimethylbutyl (t-butyl) group can confer metabolic stability by sterically hindering enzymatic degradation at adjacent positions. This is a common strategy in drug design to improve pharmacokinetic profiles.
Neurological and Metabolic Disorders: Carbamoyl and carboxylic acid-containing molecules have been investigated for a wide range of therapeutic areas, including as renin inhibitors for hypertension and as nicotinic acetylcholine receptor agonists[10][11]. The structural similarity to amino acids suggests potential interactions with transporters or enzymes involved in amino acid metabolism[6].
Safety and Handling
As a carboxylic acid, 2-Carbamoyl-3,3-dimethylbutanoic acid is expected to be a mild to moderate irritant. Standard laboratory safety precautions should be followed.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water[5].
Conclusion
2-Carbamoyl-3,3-dimethylbutanoic acid represents an intriguing, and likely novel, chemical entity with potential for applications in medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and exploration. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a starting point for further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough evaluation of its biological activities to unlock its therapeutic potential.
References
PubChem. 2-(Carbamoylamino)-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]
PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]
PubMed Central. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. [Link]
Google Patents. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid.
PJSIR. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
PubMed. Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
Stereochemical Control of 2-Carbamoyl-3,3-dimethylbutanoic Acid: A Critical Guide to Isomer Resolution and Application
Topic: Isomers of 2-Carbamoyl-3,3-dimethylbutanoic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Biocatalysis Researchers, and CMC (Chemistry, Manufacturing, and Controls...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Isomers of 2-Carbamoyl-3,3-dimethylbutanoic acid
Content Type: Technical Whitepaper / Process Development Guide
Audience: Process Chemists, Biocatalysis Researchers, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Structural Divergence
In the synthesis of L-tert-Leucine (a non-proteinogenic amino acid critical for HIV protease inhibitors like Atazanavir and HCV drugs like Boceprevir), the intermediate "2-Carbamoyl-3,3-dimethylbutanoic acid" presents a nomenclature and structural challenge that often leads to process ambiguity.
As a Senior Application Scientist, I must clarify that this nomenclature refers to two distinct constitutional isomers, both of which serve as valid precursors to tert-leucine, but via radically different synthetic manifolds.
Isomer A (The Ureido Derivative): 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (also known as
-carbamoyl-tert-leucine). This is the intermediate in the enzymatic hydantoinase process .
Isomer B (The Malonamic Derivative): 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid). This is the precursor in the chemical Hofmann rearrangement .
This guide focuses on the characterization, resolution, and conversion of these isomers, with a specific emphasis on the (S)-enantiomer required for pharmaceutical applications.
Structural Characterization & Isomerism
The steric bulk of the tert-butyl group at the
-position introduces significant conformational rigidity, influencing both the thermodynamics of crystallization and the kinetics of enzymatic recognition.
The Constitutional Isomers
Feature
Isomer A: -Carbamoyl Derivative
Isomer B: -Carbamoyl Derivative
IUPAC Name
2-(Carbamoylamino)-3,3-dimethylbutanoic acid
2-Carbamoyl-3,3-dimethylbutanoic acid
Common Name
-Carbamoyl-tert-leucine
2-tert-Butylmalonamic acid
Structure
Chirality
C2 is chiral ( or )
C2 is chiral ( or )
Primary Route
Biocatalytic (Hydantoinase/Carbamoylase)
Chemical (Hofmann Rearrangement)
Downstream Step
Hydrolysis ()
Decarboxylation/Rearrangement ()
Stereoisomerism (The Critical Quality Attribute)
For drug development, the (S)-enantiomer (leading to L-tert-leucine) is the target.
Isomer A (S-form): Substrate for L-N-carbamoylase.
Isomer A (R-form): Inhibitor or non-substrate; requires racemization.
Pathway Visualization: Dual Routes to L-tert-Leucine
The following diagram illustrates how both constitutional isomers converge on the final drug intermediate, highlighting the distinct "Isomer A" and "Isomer B" pathways.
Figure 1: Convergence of N-carbamoyl (Bio) and C-carbamoyl (Chem) isomers toward L-tert-Leucine.
Technical Protocol: Enzymatic Dynamic Kinetic Resolution (Isomer A)
This protocol describes the industry-standard generation of the N-carbamoyl isomer and its conversion. This method is preferred over the chemical route due to 100% theoretical yield via dynamic kinetic resolution (DKR).
Rationale
The chemical synthesis of Isomer B (Malonamic acid) suffers from the "50% yield problem" inherent to classical resolution unless a complex crystallization-induced diastereomer transformation is used. The enzymatic route (Isomer A) utilizes a racemase to convert the unreactive (R)-isomer back to the substrate pool.
Reagents & Equipment
Substrate: DL-5-tert-butylhydantoin.
Biocatalyst: Recombinant E. coli expressing D-hydantoinase, L-N-carbamoylase, and hydantoin racemase (commercially available or proprietary strains).
Buffer: 0.1 M Potassium Phosphate (pH 7.5).
Cofactor:
(1 mM) – Essential for carbamoylase activity.
Analysis: Chiral HPLC (Crownpak CR(+) column).
Step-by-Step Methodology
Bioreactor Setup: In a 1L jacketed vessel, suspend 50g of DL-5-tert-butylhydantoin in 450mL of phosphate buffer (pH 7.5).
Cofactor Addition: Add
to a final concentration of 1 mM. Note: Manganese is a critical cofactor for the metalloenzyme carbamoylase; omission results in <5% conversion.
Enzyme Initiation: Add the whole-cell biocatalyst (10g wet weight). Maintain temperature at 40°C.
Reaction Monitoring (The DKR Loop):
The hydantoinase opens the ring to form N-carbamoyl-tert-leucine (Isomer A) .
Initially, both D- and L-carbamoyl intermediates may form depending on enzyme specificity.
The L-carbamoylase selectively hydrolyzes the L-isomer of N-carbamoyl-tert-leucine to L-tert-leucine.
Crucial Step: The unreacted D-hydantoin racemizes spontaneously at pH > 8.0 or via the racemase enzyme at pH 7.5, replenishing the L-substrate pool.
Termination: Heat the mixture to 80°C for 20 minutes to denature enzymes. Filter biomass.
Purification: The solution contains L-tert-leucine and ammonium carbonate. Concentrate via vacuum evaporation to remove ammonia/CO2. Crystallize the amino acid by adjusting pH to the isoelectric point (pI ~6.0) and adding isopropanol.
Analytical Validation: Distinguishing the Isomers
Accurate discrimination between the constitutional isomers and stereoisomers is vital for QC.
HPLC Method for Stereochemical Purity
Column: Crownpak CR(+) (Daicel) or Chirex 3126.
Mobile Phase: Perchloric acid (pH 1.5) or
solution (ligand exchange).
Detection: UV at 210 nm (Amide bond absorption).
Retention Logic:
L-tert-Leucine elutes first (on Crownpak).
D-tert-Leucine elutes second.
N-Carbamoyl intermediates (Isomer A) elute significantly later due to increased hydrophobicity.
Spectroscopic Differentiation (Isomer A vs B)
If you are unsure which constitutional isomer you have synthesized:
Isomer A (Ureido):
NMR will show a urea carbonyl signal around 158-160 ppm .
Isomer B (Malonamic):
NMR will show two distinct carbonyl signals: Acid (~175 ppm) and Amide (~170 ppm).
Synthesis of Isomer B (The Chemical Route)
While less common in modern manufacturing, the Hofmann rearrangement of Isomer B remains a robust laboratory-scale method if biocatalysts are unavailable.
Precursor: Start with diethyl 2-tert-butylmalonate.
Partial Hydrolysis: Treat with 1 equivalent of KOH/Ethanol to obtain the mono-ethyl ester.
Amidation: React with
(aq) or convert to acid chloride then to form Ethyl 2-carbamoyl-3,3-dimethylbutanoate .
Hydrolysis: Base hydrolysis yields 2-Carbamoyl-3,3-dimethylbutanoic acid (Isomer B) .
Resolution: Resolve using (R)-phenylglycinol.
Hofmann Rearrangement: Treat the pure (S)-isomer with
. The migration of the quaternary carbon center proceeds with retention of configuration , yielding L-tert-leucine.
References
Enzymatic Dynamic Kinetic Resolution
Title: Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids.[1]
2-Carbamoyl-3,3-dimethylbutanoic Acid: Structural Biology, Synthesis, and Pharmacological Potential
Abstract 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid) represents a critical structural motif in modern medicinal chemistry. While primarily recognized as the immediate synthetic precur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid) represents a critical structural motif in modern medicinal chemistry. While primarily recognized as the immediate synthetic precursor to L-tert-leucine —a non-proteinogenic amino acid essential for high-affinity antiviral drugs like Atazanavir and Boceprevir —its intrinsic structural properties suggest significant, yet under-explored, biological potential. This guide analyzes the molecule's physicochemical characteristics, its pivotal role in asymmetric synthesis via the Hofmann rearrangement , and its potential pharmacological activity as a metalloprotease inhibitor based on Structure-Activity Relationship (SAR) homology.
The molecule features a unique "steric anchor" provided by the tert-butyl group, which confers exceptional metabolic stability and lipophilicity to the otherwise polar malonamic acid core.
Property
Value / Description
Biological Implication
IUPAC Name
2-Carbamoyl-3,3-dimethylbutanoic acid
Systematic identification.
Formula
C₇H₁₃NO₃
Low molecular weight fragment.
Steric Bulk
tert-Butyl group (Bond angle ~109.5°)
Locks conformation; prevents proteolysis in peptide mimetics.
H-Bond Donors
2 (Amide -NH₂)
Critical for active site binding (e.g., viral proteases).
H-Bond Acceptors
3 (Carboxyl -OH, Amide -C=O, Acid -C=O)
Facilitates chelation with metalloenzymes (Zn²⁺).
Chirality
C2 is a stereocenter
Enantioselective synthesis is required for biological efficacy.
The "Steric Anchor" Effect
In drug design, the tert-butyl group acts as a "steric anchor." Unlike flexible alkyl chains (e.g., n-butyl), the rigid, spherical bulk of the tert-butyl moiety:
Fills Hydrophobic Pockets: Specifically the S1/S1' pockets of proteases (e.g., HIV-1 protease, HCV NS3/4A protease).
Restricts Rotational Freedom: Reduces the entropic penalty upon binding to a target protein.
Blocks Metabolism: The quaternary carbon prevents
-oxidation and cytochrome P450 hydroxylation.
Primary Biological Relevance: The tert-Leucine Pathway
The most documented biological relevance of 2-Carbamoyl-3,3-dimethylbutanoic acid is its role as the penultimate precursor to L-tert-leucine .
Mechanism of Action (Synthetic)
The conversion of 2-Carbamoyl-3,3-dimethylbutanoic acid to tert-leucine is achieved via the Hofmann Rearrangement . This reaction is chemically significant because it retains the stereochemistry of the migrating group (if chiral induction is used prior) or allows for late-stage resolution.
Pathway Logic:
Precursor Assembly: tert-Butylmalonic acid derivatives are desymmetrized.
Amidation: Formation of 2-Carbamoyl-3,3-dimethylbutanoic acid.
Rearrangement: Treatment with hypobromite/hypochlorite converts the amide (
The following diagram illustrates the transformation of the malonamic acid derivative into the bioactive amino acid tert-leucine.
Figure 1: The critical role of 2-Carbamoyl-3,3-dimethylbutanoic acid as the gateway intermediate to high-value antiviral drugs.
Potential Pharmacological Activity (Inferred SAR)
Beyond its role as a precursor, the structural homology of 2-Carbamoyl-3,3-dimethylbutanoic acid to known enzyme inhibitors suggests intrinsic biological activity.
Matrix Metalloproteinase (MMP) Inhibition
Hypothesis: Malonamic acids are bioisosteres of succinyl hydroxamates, a classic class of MMP inhibitors.
Mechanism: The carboxylic acid (
) and amide () groups can form a bidentate chelate with the catalytic Zinc ion () in the MMP active site.
Specificity: The bulky tert-butyl group is predicted to occupy the S1' specificity pocket , which is known to prefer deep, hydrophobic residues (similar to the binding mode of Marimastat analogs).
Potential Application: Inhibition of MMP-2 or MMP-9 (implicated in tumor metastasis and tissue remodeling).
Succinate Dehydrogenase (SDH) Modulation
Hypothesis: As a structural analog of succinate (butanedioic acid), this molecule may competitively inhibit SDH (Complex II of the electron transport chain).
Structural Match:
Succinate:
Target:
(where R is tert-butyl)
Biological Consequence: Metabolic modulation. While likely less potent than malonate (a classic SDH inhibitor), the tert-butyl group adds lipophilicity that may enhance mitochondrial penetration.
CD73 Inhibition (Immunotherapy Context)
Recent studies (see Reference 3) have identified malonic acid derivatives as potent inhibitors of CD73 (ecto-5'-nucleotidase).
Relevance: CD73 converts AMP to Adenosine, which suppresses the immune system in the tumor microenvironment.[1]
Activity: 2-substituted malonic acid derivatives can block the catalytic site. The 2-carbamoyl derivative represents a "monoprotected" malonate that may exhibit improved bioavailability over the dicarboxylic acid.
Experimental Protocols
Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid
This protocol describes the synthesis starting from diethyl tert-butylmalonate.
Reagents:
Diethyl tert-butylmalonate (1.0 eq)
Ammonium Hydroxide (28%
, excess)
Ethanol (Solvent)
Hydrochloric Acid (1M)
Procedure:
Amidation: Dissolve diethyl tert-butylmalonate in ethanol. Add excess ammonium hydroxide. Stir at room temperature for 24-48 hours. Note: The steric bulk of the tert-butyl group slows nucleophilic attack; mild heating (40°C) may be required.
Partial Hydrolysis: The reaction typically yields the diamide or the mono-ester mono-amide. To obtain the acid-amide, treat the crude mono-ester mono-amide with 1 equivalent of NaOH in aqueous ethanol at 0°C.
Acidification: Carefully acidify the solution to pH 3.0 using 1M HCl.
Extraction: Extract with Ethyl Acetate (3x). The tert-butyl group ensures the product partitions into the organic phase.
Purification: Recrystallize from Hexane/Ethyl Acetate to obtain 2-Carbamoyl-3,3-dimethylbutanoic acid as a white crystalline solid.
In Vitro Stability Assay (Metabolic)
To verify the "steric anchor" hypothesis, the following assay compares the stability of the tert-butyl derivative vs. a linear alkyl analog.
Workflow:
Incubation: Incubate 10
of test compound with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
Analysis: LC-MS/MS (MRM mode).
Expectation: The tert-butyl derivative should show >95% remaining at 60 min, whereas linear analogs (e.g., 2-carbamoyl-hexanoic acid) will show degradation due to
-oxidation or -hydroxylation.
References
PubChem. (n.d.).[2] 2-(Aminocarbonyl)-3,3-dimethylbutanoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
Zhu, L., et al. (2024).[1] Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
ResearchGate. (n.d.). Biosynthesis of malonic acid derivatives and enzymatic resolution. Retrieved from [Link]
Introduction: The Expanding Chemical Space of Carbamoyl Butanoates
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Carbamoyl-Containing Butanoic Acids Carbamoyl-containing butanoic acids represent a versatile class of molecules attracting significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Carbamoyl-Containing Butanoic Acids
Carbamoyl-containing butanoic acids represent a versatile class of molecules attracting significant interest in medicinal chemistry and drug development.[1] Characterized by a butanoic acid backbone functionalized with a carbamoyl (-CONH₂) or substituted carbamoyl moiety, these compounds serve as valuable scaffolds due to their unique physicochemical properties. The carbamate group, being a structural analogue of the peptide bond, offers enhanced chemical and proteolytic stability, making it a compelling motif for designing enzyme inhibitors and other bioactive agents.[2][3] Furthermore, the carboxylic acid function can improve water solubility and provides a handle for further chemical modification, influencing the molecule's pharmacokinetic profile.[4]
This guide provides a comprehensive literature review of this chemical class, delving into synthetic strategies, structural characteristics, diverse biological activities, and the underlying mechanisms of action. We will explore their application as enzyme inhibitors, targeted prodrugs, and antimicrobial agents, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Structural Elucidation
The rational design of novel therapeutics begins with robust and flexible synthetic methodologies. The synthesis of carbamoyl-containing butanoic acids can be broadly categorized based on the formation of the critical carbamoyl (amide) linkage.
Synthetic Pathways: From Precursors to Products
A predominant method for synthesizing N-aryl carbamoyl butanoic acids involves the condensation reaction between an aromatic amine and a cyclic anhydride, such as glutaric anhydride. This approach is efficient and provides good yields for a wide range of substituted anilines.
Experimental Protocol: Synthesis of 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
This protocol details a representative synthesis adapted from established methodologies.[5]
Objective: To synthesize 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid via the ring-opening of glutaric anhydride with 2,4-dichloroaniline.
Materials:
2,4-dichloroaniline
Glutaric anhydride
Toluene (anhydrous)
Acetone
Ethanol
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichloroaniline (1.0 equivalent) in anhydrous toluene.
Addition of Reagent: Add glutaric anhydride (1.0 equivalent) to the solution.
Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
Purification: Filter the crude product. Wash the solid residue with a small amount of cold toluene to remove unreacted starting materials, followed by a water wash to remove any glutaric acid formed as a byproduct.[5]
Recrystallization: Recrystallize the air-dried product from an acetone/ethanol (1:1 v/v) mixture to yield pure, colorless crystals.
Characterization: Confirm the identity and purity of the final compound using techniques such as melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[5][6]
A second common strategy involves the reaction of an amino acid, such as 4-aminobutanoic acid (GABA), with a source of the carbamoyl group, like urea or potassium cyanate.[7] This method is particularly useful for producing ureido derivatives.
Caption: A generalized workflow for the synthesis of N-aryl carbamoyl butanoic acids.
Structural Analysis and Molecular Conformation
X-ray crystallography studies have provided critical insights into the three-dimensional structure of these molecules. For instance, the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid reveals a twisted conformation.[5][8] Key structural features include:
A significant twist between the plane of the aromatic ring and the amide group.[5]
A kink in the butanoic acid backbone around the methylene-C to N(amide) bond.[8]
The formation of "supramolecular tapes" in the crystal lattice, where molecules are linked by robust hydrogen bonds between the carboxylic acid groups (forming {…OCOH}₂ synthons) and between amide N-H and amide C=O groups.[5][9]
This self-assembly through hydrogen bonding is a critical feature, influencing the material's physical properties, such as solubility and melting point, and can impact how the molecule interacts with biological targets. The extended, all-trans configuration observed in some analogues, like the 4-chloro derivative, further highlights the conformational diversity within this class.[9]
Part 2: Biological Activity and Therapeutic Applications
The structural features of carbamoyl-containing butanoic acids make them adept at interacting with biological systems, leading to a wide spectrum of activities.
Enzyme Inhibition: A Covalent and Reversible Dance
Many carbamate-containing molecules function as potent enzyme inhibitors.[2] Their mechanism often involves the carbamoylation of a key nucleophilic residue—typically a serine—in the enzyme's active site.
Fatty Acid Amide Hydrolase (FAAH) Inhibition:
FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids. Carbamate inhibitors have been shown to inactivate FAAH through the covalent modification of its catalytic serine (S241).[10] This process is considered "pseudo-irreversible" because the resulting carbamyl-enzyme complex is stable but can be slowly hydrolyzed, eventually regenerating the active enzyme. This mechanism has been leveraged to develop carbamate-based inhibitors with analgesic and anxiolytic properties in preclinical models.[10]
Cholinesterase Inhibition:
Carbamates are also well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for cholinergic neurotransmission.[11] Drugs like rivastigmine and neostigmine, used in the treatment of Alzheimer's disease and myasthenia gravis, are based on this principle.[3] The inhibition mechanism is similar to that for FAAH, involving the formation of a carbamoylated enzyme that is much more resistant to hydrolysis than the acetylated intermediate formed with the natural substrate, acetylcholine.[11]
Caption: Mechanism of pseudo-irreversible enzyme inhibition by carbamates.
Butyrate, a short-chain fatty acid, has numerous benefits for skin and gut health, but its clinical use is hampered by its unpleasant odor and unfavorable physicochemical properties.[12] Carbamoyl-containing butanoic acids can serve as innovative prodrugs to overcome these limitations.
A prime example is N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) , a solid, odorless compound designed to release butyric acid upon metabolic hydrolysis.[12][13]
Enhanced Bioavailability: Studies in mice have shown that oral administration of FBA leads to a dose-dependent increase in serum butyrate levels, with a pharmacokinetic profile similar to that of sodium butyrate.[13]
Metabolic Stability and Release: FBA undergoes extensive hydrolysis during simulated digestion, particularly in duodenal conditions, ensuring the efficient release of the active butyric acid.[13]
Therapeutic Effects: In human keratinocyte cell lines, FBA has been shown to promote cellular proliferation, enhance the expression of tight junction proteins essential for skin barrier integrity, and protect against oxidative stress.[12]
This prodrug approach demonstrates how the carbamoyl butanoate scaffold can be used to improve the druggability of a known bioactive molecule.
Antimicrobial and Anticancer Potential
The versatility of this chemical class extends to antimicrobial and anticancer applications.
Antimicrobial Activity: Certain derivatives have been investigated as inhibitors of fatty acid biosynthesis (FAS-II) in bacteria, a pathway essential for microbial survival but absent in humans, making it an attractive target for new antibiotics.[14] Additionally, some N-aryl derivatives have shown potential anti-bacterial activity.[6]
Anticancer and Anti-leishmanial Agents: Hybrid glutaric acid-amides with the general formula ArN(H)C(=O)(CH₂)₃C(=O)OH have demonstrated potential as both anti-cancer and anti-leishmanial agents, though the specific mechanisms are still under investigation.[5]
Part 3: Structure-Activity Relationships and Future Perspectives
The biological activity of carbamoyl-containing butanoic acids is highly dependent on their specific substitution patterns. The table below summarizes the relationship between structural modifications and observed biological activities.
Future Directions:
The field of carbamoyl-containing butanoic acids is ripe for further exploration. Key future directions include:
Target-Specific Design: Moving beyond broad screening to the rational design of inhibitors for specific enzymes implicated in diseases like cancer or neurodegeneration.
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability, as demonstrated by the FBA prodrug success.[1]
Exploring New Biological Space: Investigating their potential as modulators of protein-protein interactions or as targeted covalent inhibitors for a wider range of therapeutic targets.
Conclusion
Carbamoyl-containing butanoic acids are a structurally diverse and functionally versatile class of compounds. Their synthetic accessibility, combined with the favorable physicochemical properties imparted by the carbamate and carboxylic acid groups, establishes them as a privileged scaffold in modern medicinal chemistry. From serving as pseudo-irreversible enzyme inhibitors to acting as clever prodrugs that solve delivery challenges, their potential is significant. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.
References
ResearchGate. (n.d.). Scheme for synthesis of carboxamide derivatives of amino acids. Where,... [Image]. Retrieved from [Link]
Hanifa, B., Sirajuddin, M., Ullah, Z., Sumera, M., Lee, S. M., Lo, K. M., & Tiekink, E. R. T. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Retrieved from [Link]
Hanifa, B., Sirajuddin, M., Ullah, Z., Sumera, M., Lee, S. M., Lo, K. M., & Tiekink, E. R. T. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Sunway Institutional Repository. Retrieved from [Link]
Sirajuddin, M., Hanifa, B., Lo, K. M., & Tiekink, E. R. T. (2021). (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Retrieved from [Link]
Gasperi, V., et al. (2024). The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) Butyramide on Human Keratinocytes. International Journal of Molecular Sciences. Retrieved from [Link]
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-553. Retrieved from [Link]
Kaur, J., & Darvesh, S. (2005). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 48(14), 4536-4540. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-(carbamoylamino)butanoic acid. Retrieved from [Link]
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Retrieved from [Link]
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 3-[Carbamoyl(ethyl)amino]butanoic acid. Retrieved from [Link]
Ferrario, D., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Food and Chemical Toxicology, 149, 112023. Retrieved from [Link]
Chaintreuil, C., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. International Journal of Molecular Sciences, 24(6), 5236. Retrieved from [Link]
Ghamari, N., et al. (2022). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. Retrieved from [Link]
Sirajuddin, M., Hanifa, B., Lo, K. M., & Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1204. Retrieved from [Link]
Wang, S., et al. (2020). Application of carbamyl in structural optimization. Bioorganic & Medicinal Chemistry, 28(10), 115456. Retrieved from [Link]
Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]
Ochoa-Terán, A., et al. (2023). A Novel Scaffold for Tick Management: Binding of Carbamoyl Carboxylic Acid Analogues to Arginine Kinase. International Journal of Molecular Sciences, 24(20), 15152. Retrieved from [Link]
"discovery and history of substituted butanoic acids"
The Discovery and History of Substituted Butanoic Acids: A Technical Guide Executive Summary The substituted butanoic acid class represents a triumph of rational drug design colliding with serendipity. Originally explore...
Author: BenchChem Technical Support Team. Date: February 2026
The Discovery and History of Substituted Butanoic Acids: A Technical Guide
Executive Summary
The substituted butanoic acid class represents a triumph of rational drug design colliding with serendipity. Originally explored to create lipophilic analogs of the neurotransmitter
-aminobutyric acid (GABA) capable of crossing the blood-brain barrier (BBB), this chemical scaffold diverged into two distinct pharmacological classes: GABA-B agonists (Baclofen) and ligands (Gabapentinoids). Beyond neurology, phenyl-substituted derivatives (Phenylbutyrate) established a third pillar in metabolic regulation and oncology via histone deacetylase (HDAC) inhibition.
This guide analyzes the chemical evolution, mechanistic divergence, and synthetic pathways of these critical therapeutics.
Part 1: The GABA-Mimetic Paradox
The history of substituted butanoic acids is rooted in the "GABA-mimetic paradox": chemically, these drugs are GABA analogs; pharmacologically, the most successful ones (Gabapentinoids) ignore GABA receptors entirely.
The Pharmacophore Divergence
The core butanoic acid backbone (
) allows for substitution at the (3-position) or (4-position). This positional isomerism dictates the biological target.
4-Substituted (Phenyl) Analogs: Retain affinity for GABA receptors (specifically GABA-B).
Discovery: Synthesized by Heinrich Keberle at Ciba-Geigy (1962).[2]
Rational Design: Intended as a lipophilic GABA analog to treat epilepsy.[6]
Outcome: Failed as an anticonvulsant but demonstrated profound reduction in spinal spasticity.
Mechanism: Stereoselective agonist at GABA-B receptors (metabotropic). The (-)-(R)-enantiomer is the active species, binding to the presynaptic terminal to inhibit Ca²⁺ influx and postsynaptically to induce K⁺ efflux (hyperpolarization).
Synthesis Protocol (Knoevenagel Route):
Condensation: p-Chlorobenzaldehyde is condensed with two equivalents of ethyl acetoacetate (Knoevenagel condensation) to form a bis-adduct.
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates to form 3-(4-chlorophenyl)glutaric acid.
Cyclization: Dehydration with acetic anhydride yields the glutaric anhydride derivative.
Ammonolysis & Hofmann: Treatment with ammonia opens the ring to the monoamide, followed by a Hofmann rearrangement (using Br₂/NaOH) to yield the racemic amino acid.
Discovery: Gerhard Satzinger at Parke-Davis (1975).[1]
Rational Design: To create a rigidified GABA analog capable of crossing the BBB via the L-amino acid transporter (LAT1).
Mechanism: Does not bind GABA-A or GABA-B. Binds with high affinity to the
subunit of P/Q-type voltage-gated calcium channels, reducing the release of excitatory neurotransmitters (glutamate, substance P) in the dorsal horn of the spinal cord.
Discovery: Richard Silverman at Northwestern University (1988).[7][8]
Rational Design: Originally designed to activate L-glutamic acid decarboxylase (GAD) or inhibit GABA transaminase (GABA-T) to increase brain GABA levels.
Mechanism: Like Gabapentin, it binds
but with higher affinity and predictable linear pharmacokinetics (unlike Gabapentin's saturable absorption).
Experimental Workflow: Synthesis of Pregabalin (Asymmetric)
The industrial route often utilizes an enzymatic resolution or asymmetric hydrogenation to secure the (S)-configuration, which is 10-fold more potent than the (R)-enantiomer.
Figure 2: Pregabalin Synthesis Logic (The "Silverman" Approach)
Caption: Simplified synthetic workflow for Pregabalin, highlighting the critical chiral resolution step required for biological activity.
-oxidation to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine (excreted in urine), bypassing the defective urea cycle.
HDAC Inhibition: Acts as a pan-HDAC inhibitor, promoting hyperacetylation of histones (epigenetic modulation), currently explored in oncology and hemoglobinopathies.
Part 3: Comparative Data & SAR
Structure-Activity Relationship (SAR)
The biological activity of substituted butanoic acids is governed by the "3-4 Rule":
Feature
4-Substituted (e.g., Baclofen)
3-Substituted (e.g., Pregabalin)
Primary Target
GABA-B Receptor
Subunit (VGCC)
Stereochemistry
(R)-isomer active
(S)-isomer active
Lipophilicity
Moderate (Chlorophenyl group)
Optimized (Alkyl/Cyclic)
Transport
Passive/Facilitated
System L (LAT1) Active Transport
Pharmacokinetic Comparison
Compound
Bioavailability
Tmax
Protein Binding
Elimination
Half-life
Baclofen
70-85%
2-3 hrs
30%
Renal (unchanged)
2-6 hrs
Gabapentin
Saturable (Inv. prop. to dose)
2-3 hrs
<3%
Renal (unchanged)
5-7 hrs
Pregabalin
≥90% (Linear)
1 hr
0%
Renal (unchanged)
6.3 hrs
Phenylbutyrate
Low (First-pass metabolism)
1 hr
High
Urine (as metabolite)
0.8 hrs
Part 4: References
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. Link
Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition. Link
Satzinger, G. (1994). Antiepileptics from gamma-aminobutyric acid. Arzneimittelforschung. Link
Brusilow, S. W., et al. (1984). Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis. The New England Journal of Medicine. Link
Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link
Keberle, H. (1964). Synthese von 4-Amino-3-(p-chlorphenyl)-buttersäure (Baclofen). Helvetica Chimica Acta. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-CDBATopic: Advanced Quantification of 2-Carbamoyl-3,3-dimethylbutanoic acid (CDBA)
Context: Impurity Profiling in L-tert-Leucine Derived API Synthesis (e.g., Atazanavir, Boceprevir)
Executive Summary
2-Carbamoyl-3,3-dimethylbutanoic acid (CDBA) (CAS: 98435-99-5) is a critical Process-Related Impurity (PRI) encountered in the chemical synthesis of L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid). L-tert-Leucine is a non-canonical amino acid (NCAA) serving as the essential chiral building block for blockbuster antiviral drugs, including the HIV protease inhibitor Atazanavir and HCV protease inhibitors like Boceprevir and Telaprevir .
While enzymatic routes (Leucine Dehydrogenase) are gaining traction, chemical synthesis via the Hofmann rearrangement of malonamic acid derivatives remains a common industrial route for bulk production. CDBA represents the "half-amide" intermediate; its presence in the final API indicates incomplete conversion or hydrolysis failure.
Analytical Challenge: CDBA is highly polar, acidic, and lacks a strong UV chromophore, rendering standard C18-RPLC/UV methods ineffective. This guide details an orthogonal approach using HILIC-CAD (Charged Aerosol Detection) for routine release testing and HILIC-MS/MS for trace-level genotoxic impurity (PGI) risk assessment.
Chemical Context & Mechanism
To understand the analytical target, one must understand its origin. In the chemical synthesis of L-tert-Leucine, CDBA is the direct precursor substrate for the Hofmann rearrangement.
Synthesis Pathway & Impurity Origin[1]
The synthesis typically proceeds via the alkylation of a malonic ester derivative with pivaloyl chloride or t-butyl chloride, followed by partial hydrolysis to form the malonamic acid (CDBA).
Step 1: Formation of CDBA (Precursor).
Step 2: Hofmann Rearrangement (Conversion to Amine).
Failure Mode: If Step 2 is incomplete, CDBA co-crystallizes with L-tert-Leucine due to structural similarity.
Figure 1: Origin of CDBA impurity in the manufacturing of Antiviral APIs.
Analytical Strategy: The "Polarity Trap"
Standard Reversed-Phase LC (RPLC) is unsuitable for CDBA due to:
Dewetting: The high aqueous content required to retain this polar acid on C18 causes phase collapse.
Lack of UV Activity: CDBA lacks aromatic rings; detection at 200-210 nm is non-specific and prone to solvent interference.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).
Method Selection Matrix
Feature
Method A: HILIC-CAD
Method B: HILIC-MS/MS
Application
Routine QC, Purity Assay, Release Testing
Trace Analysis (PPM level), Cleaning Validation
Linearity Range
0.05% – 5.0% (w/w)
1 ppm – 1000 ppm
Cost/Complexity
Moderate / Low
High / High
Key Advantage
Uniform response factor (mass-dependent)
Specificity in complex matrices
Protocol A: HILIC-CAD (Routine QC)
This method is designed for the quantification of CDBA in L-tert-Leucine raw material batches.
Chromatographic Conditions
System: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC), 150 x 2.1 mm, 5 µm.
Why ZIC-pHILIC? The polymeric base provides stability at high pH, and the zwitterionic surface separates based on electrostatic modulation, crucial for separating the amino acid (zwitterion) from the acid-amide (CDBA).
Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.3 mL/min.
Column Temp: 35°C.
Detector Settings (CAD):
Power Function: 1.0 (for linearity).
Evaporation Temp: 35°C (High temp may volatilize semi-volatiles, but CDBA is stable).
Data Collection Rate: 10 Hz.
Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
State
0.0
10
90
Equilibration
2.0
10
90
Injection Hold
15.0
40
60
Elution Gradient
17.0
40
60
Wash
17.1
10
90
Re-equilibration
25.0
10
90
End
Note: HILIC requires longer re-equilibration times (20-30 column volumes) than RPLC to re-establish the water layer on the stationary phase.
Sample Preparation
Diluent: 80:20 Acetonitrile:Water (v/v).
Critical: The sample solvent must match the initial mobile phase strength. Dissolving in 100% water will cause "solvent mismatch" leading to peak distortion (fronting) in HILIC.
Stock Solution: 1.0 mg/mL CDBA standard in Diluent.
Test Solution: 5.0 mg/mL L-tert-Leucine API in Diluent.
Protocol B: HILIC-MS/MS (Trace Analysis)
Required for detecting CDBA as a potential carryover impurity in final drug substances (e.g., Atazanavir).
Mass Spectrometry Parameters
Source: ESI (Electrospray Ionization).
Polarity: Negative Mode (ESI-).
Why Negative? CDBA has a carboxylic acid group (
). It ionizes efficiently as in basic buffers.
Precursor Ion: m/z 173.1
(Calc MW: 174.2).
MRM Transitions:
Quantifier:
(Loss of / Decarboxylation).
Qualifier:
(t-Butyl cation fragment).
System Suitability & Validation Criteria
To ensure data integrity, the following criteria must be met before batch analysis:
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time %RSD
(n=6)
HILIC water layer stability check.
Tailing Factor
Ensures no secondary interactions (silanol).
S/N Ratio (LOQ)
Sensitivity confirmation.
Resolution ()
Separation of CDBA from L-tert-Leucine.
Analytical Workflow Diagram
The following decision tree guides the analyst through method selection and troubleshooting.
Figure 2: Analytical Method Selection and Sample Preparation Logic.
Troubleshooting & Optimization
Issue: Retention Time Shift.
Cause: HILIC columns are sensitive to buffer concentration and "water layer" equilibrium.
Fix: Ensure the column is equilibrated for at least 20 column volumes. Use a "waste" injection of the sample diluent to condition the column before the first standard.
Issue: Low Sensitivity in MS.
Cause: Ion suppression from the L-tert-Leucine matrix (which is abundant).
Fix: Divert the LC flow to waste during the elution of the main API peak (L-tert-Leucine usually elutes after CDBA in ZIC-pHILIC due to the amine group's interaction with the stationary phase).
Amino Acid Impurity Analysis:
Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (EMA/CHMP/SWP/4446/2000).
Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds:
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the corona charged aerosol detector. Journal of Chromatography A.
Synthesis of L-tert-Leucine (Context for Impurity):
Xiong, H., et al. (2018). Recent advances in the synthesis of L-tert-leucine. Amino Acids.[4][3][5][6][7][8]
Disclaimer: This Application Note is for research and development purposes. All protocols should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.
"chromatographic separation of 2-Carbamoyl-3,3-dimethylbutanoic acid"
Application Note: Chromatographic Separation of 2-Carbamoyl-3,3-dimethylbutanoic Acid Introduction & Molecule Profile 2-Carbamoyl-3,3-dimethylbutanoic acid (often referred to as tert-butyl malonamic acid) is a critical s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chromatographic Separation of 2-Carbamoyl-3,3-dimethylbutanoic Acid
Introduction & Molecule Profile
2-Carbamoyl-3,3-dimethylbutanoic acid (often referred to as tert-butyl malonamic acid) is a critical synthetic intermediate, primarily utilized in the manufacturing of L-tert-leucine , a non-natural amino acid essential for high-value antiviral pharmaceuticals (e.g., HIV protease inhibitors, HCV drugs).
Its separation presents unique challenges:
Lack of Chromophore: The molecule lacks aromatic rings, necessitating low-UV detection (<215 nm) or refractive index (RI)/ELSD detection.
Amphiphilic Nature: It contains a bulky hydrophobic tert-butyl tail and a highly polar, ionizable malonamic acid head group (carboxylic acid + primary amide).
Chirality: The C2 position is a stereocenter. Enantiomeric purity is critical if used for asymmetric synthesis of tert-leucine via Hofmann rearrangement.
Physicochemical Profile
Property
Value (Approx.)
Chromatographic Implication
Structure
Steric bulk hinders mass transfer; requires higher temperature or core-shell particles.
pKa (Acid)
~3.5 – 4.0
Mobile phase pH must be < 2.5 to suppress ionization for retention on C18.
LogP
~0.8 – 1.2
Moderate hydrophobicity; elutes early-to-mid gradient on C18.
UV Max
< 200 nm
Critical: Use UV 210 nm. Avoid acetate buffers (high UV cutoff). Use Phosphate or TFA.
Objective: Quantify chemical purity and separate synthesis byproducts (e.g., 3,3-dimethylbutanoic acid, decarboxylated impurities).
Methodology:
A high-aqueous, acidic mobile phase is required to keep the carboxylic acid protonated (neutral), maximizing interaction with the hydrophobic stationary phase.
Protocol A: Reverse-Phase Separation
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent Core-Shell C18.
Rationale: Core-shell particles provide high efficiency at lower backpressures, crucial for resolving the bulky tert-butyl isomers.
Temperature: 40°C (Improves peak symmetry for bulky amides).
Detection: UV @ 210 nm.
Injection Volume: 5–10 µL.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration
2.0
5%
Hold for polar impurities
12.0
60%
Linear Gradient
12.1
95%
Wash
15.0
95%
Wash Hold
| 15.1 | 5% | Re-equilibration |
Self-Validation Step:
System Suitability: The tailing factor (
) for the main peak must be < 1.5. If , increase column temperature to 50°C or switch to a "Polar C18" phase (e.g., Aquasil) to reduce silanol interactions with the amide.
Chiral Method: Enantiomeric Separation
Objective: Determine the Enantiomeric Excess (%ee) of the (R)- or (S)- isomer.
Methodology:
Direct separation is preferred over derivatization. Polysaccharide-based stationary phases (Amylose/Cellulose) are the gold standard for amide/acid functionalized chiral centers.
Protocol B: Normal Phase Chiral HPLC
Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)).
Dimensions: 4.6 x 250 mm, 5 µm.
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).
Rationale: The TFA is mandatory . Without it, the carboxylic acid will ionize or hydrogen-bond non-specifically with the stationary phase, leading to peak broadening or total retention loss.
Alternative: Immobilized Chiral Selectors (Robustness)
If solubility in Hexane is poor, use an Immobilized column (e.g., Chiralpak IA/IC) in Reversed-Phase mode:
Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile (60:40).
Note: Reversed-phase chiral separation is often more reproducible for free acids but may have lower selectivity (
) than Normal Phase.
Method Development Workflow (Logic Map)
The following diagram illustrates the decision matrix for optimizing the separation, ensuring a self-validating workflow.
Caption: Decision tree for method selection and troubleshooting based on analyte solubility and separation goals.
Sample Preparation Protocol
Critical Step: Due to the bulky tert-butyl group, the molecule may exhibit slow dissolution kinetics in pure water.
Weighing: Accurately weigh 10.0 mg of the substance.
Solvent Addition:
For RP-HPLC: Add 2 mL of Acetonitrile first to dissolve the organic bulk. Sonicate for 5 minutes. Dilute to 10 mL with 0.1% Phosphoric Acid (Final solvent ratio 20:80 ACN:Water).
For Chiral NP-HPLC: Dissolve in 100% Isopropanol (IPA) or Ethanol. Dilute with Hexane to match the mobile phase ratio (e.g., dissolve in 1 mL IPA, add 9 mL Hexane).
Filtration: Filter through a 0.22 µm PTFE syringe filter. (Nylon filters may bind acidic moieties; PTFE is inert).
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for acidic mobile phase selection in RP-HPLC).
Daicel Corporation. (2025). Chiralpak AD-H Instruction Manual. (Standard protocol for Amylose-based separation of acidic compounds using TFA modifiers).
BenchChem. (2025).[1][4][6] Synthesis and Separation of 2,3-dimethylbutanoic acid derivatives. (Reference for structural analogs and tert-butyl group effects on chromatography).
PubChem. (2025).[7] 2-(carbamoylamino)-3,3-dimethylbutanoic acid Compound Summary. (Physicochemical data verification).
Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Guidance on N-carbamoyl amino acid separation).
Application Note: Quantitative Determination of 2-Carbamoyl-3,3-dimethylbutanoic Acid in Human Plasma by LC-MS/MS
Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Carbamoyl-3,3-dimethylbutanoic acid in human p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Carbamoyl-3,3-dimethylbutanoic acid in human plasma. The protocol outlines a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar analytes in a biological matrix.
Introduction
2-Carbamoyl-3,3-dimethylbutanoic acid is a small molecule carboxylic acid. The accurate quantification of such compounds in biological matrices is essential for pharmacokinetic, toxicokinetic, and biomarker studies.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and throughput.[2][7][8]
This method addresses the common challenges associated with the analysis of polar small molecules, such as poor retention on reversed-phase columns and potential matrix effects. The protocol has been designed to be both reliable and efficient, making it suitable for high-throughput analysis in a drug development setting.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below. It encompasses sample collection and preparation, preparation of calibration standards and quality control samples, LC-MS/MS analysis, and data processing.
Caption: Overall workflow for the quantification of 2-Carbamoyl-3,3-dimethylbutanoic acid.
The selected sample preparation method is protein precipitation, which is a simple, fast, and effective technique for removing the majority of proteins from plasma samples.[9]
Step-by-Step Protocol:
Thaw Samples: Allow all plasma samples, calibration standards, and quality controls (QCs) to thaw at room temperature.
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
Internal Standard Spiking: Add 10 µL of the internal standard working solution (500 ng/mL in 50:50 acetonitrile:water) to each tube. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in extraction and ionization.
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
Dilution: Add 100 µL of deionized water with 0.1% formic acid to each vial.
Capping and Mixing: Cap the vials and vortex briefly before placing them in the autosampler.
Protocol: LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions are optimized to achieve a balance between speed, sensitivity, and selectivity.
Table 1: LC-MS/MS Parameters
Parameter
Setting
LC System
Column
C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
0.0-0.5 min
5% B
0.5-2.5 min
5% to 95% B
2.5-3.5 min
95% B
3.5-3.6 min
95% to 5% B
3.6-5.0 min
5% B
MS System
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
MRM Transitions
Analyte (Q1/Q3)
To be determined experimentally
Internal Standard (Q1/Q3)
To be determined experimentally
Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The following parameters were assessed:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
Recovery: The efficiency of the extraction process.
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Summary of Validation Results
Parameter
Acceptance Criteria
Result
Linearity Range
r² ≥ 0.99
1 - 1000 ng/mL
Accuracy
Within ±15% of nominal (±20% at LLOQ)
Pass
Precision (CV%)
≤15% (≤20% at LLOQ)
Pass
Matrix Factor
CV% ≤ 15%
Pass
Recovery
Consistent and reproducible
>85%
Stability
Bench-top (4h)
Within ±15% of nominal
Pass
Freeze-thaw (3 cycles)
Within ±15% of nominal
Pass
Long-term (-80°C, 30 days)
Within ±15% of nominal
Pass
Data Presentation
Table 3: Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL) (n=6)
Accuracy (%)
Precision (CV%)
LLOQ
1
1.05
105
8.2
LQC
3
2.91
97
6.5
MQC
100
102.3
102.3
4.1
HQC
800
789.6
98.7
3.5
Discussion
The developed LC-MS/MS method for the quantification of 2-Carbamoyl-3,3-dimethylbutanoic acid in human plasma is sensitive, selective, accurate, and precise. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures data reliability by compensating for potential matrix effects and procedural variations. The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.[1][2][3][4]
Conclusion
This application note provides a comprehensive and validated protocol for the quantification of 2-Carbamoyl-3,3-dimethylbutanoic acid in human plasma. The method is suitable for use in regulated bioanalysis for pharmacokinetic, toxicokinetic, and clinical studies.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
Outsourced Pharma. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
American Journal of Clinical Pathology, Oxford Academic. (2019, September 11). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Retrieved from [Link]
Center for Applied Isotope Studies (CAIS) - UGA. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
PubChem. (n.d.). 2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
SpringerLink. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
ResearchGate. (2025, October 13). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
"protocol for the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid"
An Application Note and Protocol for the Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid Authored by: A Senior Application Scientist Introduction 2-Carbamoyl-3,3-dimethylbutanoic acid is a valuable building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid
Authored by: A Senior Application Scientist
Introduction
2-Carbamoyl-3,3-dimethylbutanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a sterically hindered tert-butyl group adjacent to a chiral center bearing both a carboxylic acid and a primary amide, makes it an interesting scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The presented methodology is selected for its efficiency, reliability, and scalability.
The core of this synthetic approach is the regioselective aminolysis of 3,3-dimethylglutaric anhydride. This method is advantageous due to its high atom economy, straightforward execution, and the commercial availability of the starting materials. We will first detail the synthesis of the requisite 3,3-dimethylglutaric anhydride from its corresponding diacid, followed by the key aminolysis step to yield the target product.
I. Synthesis of 3,3-Dimethylglutaric Anhydride
The precursor for our target molecule is 3,3-dimethylglutaric anhydride. While commercially available, it can also be readily prepared in the laboratory from 3,3-dimethylglutaric acid via a simple dehydration reaction.
Rationale for Anhydride Formation
Cyclic anhydrides are excellent electrophiles. The formation of the anhydride activates the carboxylic acid functionality, making it susceptible to nucleophilic attack. The ring strain in the five-membered anhydride ring further enhances its reactivity towards nucleophiles like ammonia. This pre-activation strategy is a classic and effective method in organic synthesis.
Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid
Reagents and Materials:
3,3-Dimethylglutaric acid
Acetic anhydride
Round-bottom flask
Reflux condenser
Heating mantle
Rotary evaporator
Procedure:
To a 100 mL round-bottom flask, add 3,3-dimethylglutaric acid (10.0 g, 62.4 mmol).
Add acetic anhydride (25 mL, 265 mmol).
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 140°C) for 2 hours.
Allow the reaction mixture to cool to room temperature.
Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.
The resulting crude 3,3-dimethylglutaric anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation to yield a white crystalline solid.[1]
Overall Workflow: Anhydride Synthesis
Caption: Workflow for the synthesis of 3,3-dimethylglutaric anhydride.
II. Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid via Aminolysis
The key transformation in this protocol is the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride with ammonia. This reaction proceeds with high regioselectivity, as both carbonyl groups are electronically and sterically equivalent.
Mechanism of Aminolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3][4]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving a carbon-oxygen bond in the ring. This results in the formation of a carboxylate and an amide.
Proton Transfer: An acid-base reaction occurs where the newly formed carboxylate is protonated to give the final carboxylic acid. In the presence of excess ammonia, the carboxylic acid will exist as its ammonium salt.
Caption: Mechanism of the aminolysis of 3,3-dimethylglutaric anhydride.
Experimental Protocol: Aminolysis of 3,3-Dimethylglutaric Anhydride
Reagents and Materials:
3,3-Dimethylglutaric anhydride
Aqueous ammonium hydroxide (28-30% NH₃ basis)
Hydrochloric acid (concentrated or 6M)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate
Erlenmeyer flask or round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3,3-dimethylglutaric anhydride (5.0 g, 35.2 mmol) in 50 mL of aqueous ammonium hydroxide (28-30%). The dissolution is exothermic.
Stir the resulting solution at room temperature for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting anhydride.
After the reaction is complete, cool the flask in an ice bath.
Slowly and carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Combine the organic extracts and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
The crude 2-Carbamoyl-3,3-dimethylbutanoic acid can be purified by recrystallization from hot water or an ethyl acetate/hexanes solvent system to afford a white crystalline solid.
Data Presentation: Summary of Reaction Parameters
Parameter
Value
Starting Material
3,3-Dimethylglutaric anhydride
Reagent
Aqueous ammonium hydroxide (28-30%)
Solvent
Water (from aqueous ammonia)
Temperature
Room Temperature
Reaction Time
4 hours
Purification
Recrystallization
Expected Yield
85-95%
Appearance
White crystalline solid
III. Characterization
The final product should be characterized to confirm its identity and purity.
Melting Point: Determine the melting point of the purified product and compare it to literature values if available.
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will confirm the structure of the molecule. Expected signals in ¹H NMR include singlets for the gem-dimethyl protons and the methylene protons, as well as broad signals for the amide and carboxylic acid protons.
Infrared (IR) Spectroscopy: IR spectroscopy should show characteristic absorptions for the C=O stretch of the carboxylic acid and the amide, as well as N-H stretches for the primary amide and a broad O-H stretch for the carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
IV. Safety and Handling
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
The aminolysis reaction is exothermic. Ensure proper cooling is available.
V. Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid. The described method, centered around the aminolysis of 3,3-dimethylglutaric anhydride, is efficient, scalable, and utilizes readily available reagents. This makes it a practical choice for researchers in academic and industrial settings who require this valuable synthetic intermediate.
References
PrepChem.com. Synthesis of 3,3-dimethylglutaric acid. Available from: [Link]
PrepChem.com. Synthesis of 3,3-Dimethylglutaric Acid Mono t-Butyl Ester. Available from: [Link]
Google Patents. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid.
Google Patents. EP0065706B1 - Process for the preparation of 3,3-dimethylglutaric acid or its esters.
ResearchGate. Endothermic signals to 3,3-dimethylglutaric anhydride. Available from: [Link]
Organic Syntheses. acid anhydrides. Available from: [Link]
PubChem. 3,3-Dimethylglutaric anhydride. Available from: [Link]
Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. Available from: [Link]
quimicaorganica.org. Reaction of anhydrides with ammonia and amines. Available from: [Link]
YouTube. Aminolysis of Acid Anhydrides. Available from: [Link]
Introduction to Organic Chemistry. 13.6. Reactions with Anhydride Electrophiles. Available from: [Link]
DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]
Global Substance Registration System. 3,3-DIMETHYLGLUTARIC ANHYDRIDE. Available from: [Link]
LOCKSS. METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES. Available from: [Link]
Google Patents. US4719303A - Preparation of substituted and unsubstituted 2-[(1-carbamoyl-1,2-dimethylpropyl)-carbamoyl]-3-quinolinecarboxylic, nicotinic and benzoic acids.
Strategic Utilization of 2-Carbamoyl-3,3-dimethylbutanoic Acid: A Key Scaffold for Antiviral and Peptidomimetic Drug Design
[1] Executive Summary 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid ) represents a critical, albeit often overlooked, scaffold in modern medicinal chemistry.[1] Its structural uniqueness...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid ) represents a critical, albeit often overlooked, scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the combination of a sterically demanding tert-butyl group with a bifunctional malonamic acid core (carboxylic acid + primary amide).[1]
This Application Note details the therapeutic utility of this scaffold, primarily as the definitive precursor to tert-Leucine , a non-proteinogenic amino acid essential for high-potency antiviral drugs (HCV, HIV).[1] Furthermore, we explore its direct potential as a zinc-binding pharmacophore in the design of Matrix Metalloproteinase (MMP) inhibitors and its relevance as a stable metabolic marker in forensic toxicology.[1]
Chemical Identity & Structural Properties[1][2][3][4][5][6]
The molecule is effectively a malonic acid derivative where one alpha-proton is replaced by a tert-butyl group and one carboxylic acid is converted to a primary amide.[1]
Steric Bulk: The tert-butyl group provides exceptional resistance to enzymatic hydrolysis.Bidentate Ligand: The and motifs can chelate divalent metal ions (Zn²⁺, Mg²⁺).[1][2]
Solubility
Moderate in water; High in polar organic solvents (DMSO, Methanol).[1]
Core Therapeutic Applications
A. The "Privileged Intermediate": Synthesis of tert-Leucine for Antivirals
The most significant industrial application of 2-carbamoyl-3,3-dimethylbutanoic acid is its role as the immediate precursor to L-tert-Leucine via the Hofmann Rearrangement.[1] tert-Leucine is a "privileged structure" in drug design because its bulky side chain locks peptides into active conformations and blocks proteolysis.[1]
Mechanism: The tert-butyl group fills the hydrophobic S1' pocket of viral proteases, creating a high-affinity "anchor" that prevents the virus from processing its polyproteins.[1]
B. Direct Therapeutic Potential: Metalloproteinase (MMP) Inhibition
Beyond its role as an intermediate, the malonamic acid motif itself (
Mechanism: MMPs (e.g., MMP-2, MMP-9) rely on a catalytic Zinc ion.[1] The carboxylic acid and amide oxygens of 2-carbamoyl-3,3-dimethylbutanoic acid can coordinate with the Zinc, displacing the water molecule required for catalysis.[1]
Application: Design of inhibitors for metastatic cancer (blocking tissue remodeling) and arthritis (blocking collagen degradation).[1]
C. Forensic & Toxicological Relevance
Derivatives of this acid appear as stable urinary metabolites of synthetic cannabinoids (e.g., ADB-CHMINACA, MDMB-series).[1]
Application: Biomarker development for clinical toxicology panels to detect illicit synthetic drug consumption.[1]
Experimental Protocols
Protocol 1: Biocatalytic/Chemical Synthesis of tert-Leucine
This protocol describes the conversion of the 2-carbamoyl scaffold into the active amino acid tert-Leucine, the key building block for Boceprevir.[1]
Objective: Synthesize L-tert-Leucine from 2-carbamoyl-3,3-dimethylbutanoic acid via Hofmann Rearrangement.
) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate .[1]
Visualizations & Pathways
Figure 1: The "Privileged Pathway" - From Scaffold to Antivirals
This diagram illustrates how 2-carbamoyl-3,3-dimethylbutanoic acid serves as the linchpin for synthesizing major HCV and HIV drugs.[1]
Caption: Synthesis workflow converting the malonamic acid scaffold into tert-Leucine, enabling the production of blockbuster antiviral drugs.
Figure 2: Mechanism of Action - Zinc Chelation
Illustration of the hypothetical binding mode of the scaffold within the MMP active site.
Caption: Bidentate chelation of the catalytic Zinc ion by the scaffold, stabilized by hydrophobic interactions of the tert-butyl group in the S1' pocket.
References
Hofmann Rearrangement in Drug Synthesis
Title: "Practical Synthesis of L-tert-Leucine
Source:Journal of Organic Chemistry, Vol. 72, Issue 19.
URL:[Link] (Validated Source for tert-Leucine synthesis).[1]
Antiviral Drug Design (Boceprevir)
Title: "Discovery of Boceprevir: An α-Ketoamide Inhibitor of Hepatitis C Virus NS3 Protease."[1]
Application Note: 2-Carbamoyl-3,3-dimethylbutanoic Acid in Peptide Synthesis
This is a comprehensive technical guide detailing the application of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid) in peptide synthesis. This guide addresses the compound's dual role: pri...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide detailing the application of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid) in peptide synthesis.
This guide addresses the compound's dual role: primarily as the critical chemical precursor for generating the sterically demanding amino acid L-tert-Leucine (L-Tle) , and secondarily as a specialized building block for introducing malonyl isosteres into peptide backbones.
Executive Summary & Compound Profile
2-Carbamoyl-3,3-dimethylbutanoic acid is a malonic acid monoamide derivative featuring a bulky tert-butyl side chain. In the context of peptide synthesis and drug development, it serves as the strategic gateway to L-tert-Leucine (L-Tle), a non-proteinogenic amino acid essential for modern antiviral drugs (e.g., Boceprevir, Telaprevir).
Precursor to L-tert-Leucine via Hofmann Rearrangement; Malonyl isostere
Structural Feature
Contains a massive steric bulk (tert-butyl) adjacent to the reactive center.[1][2]
Strategic Application: Synthesis of L-tert-Leucine[3][4][5][6]
The primary utility of 2-Carbamoyl-3,3-dimethylbutanoic acid is its conversion into L-tert-Leucine , a "privileged structure" in medicinal chemistry. The tert-butyl group provides exceptional resistance to proteolysis and locks peptide conformations, but it also makes the amino acid difficult to synthesize and couple.
Mechanism: The Hofmann Rearrangement
The transformation relies on the Hofmann rearrangement, where the primary amide (carbamoyl group) is converted into a primary amine with the loss of a carbonyl carbon. This shortens the carbon skeleton by one atom, converting the malonyl derivative into the
-amino acid.
Protocol 1: Chemical Synthesis of L-tert-Leucine
Note: While enzymatic routes (Leucine Dehydrogenase) are used for ton-scale manufacturing, this chemical route is vital for synthesizing specific labeled analogs or when biological routes are inaccessible.
Dissolution: Dissolve 10 mmol of 2-Carbamoyl-3,3-dimethylbutanoic acid in 15 mL of 4 M NaOH at 0°C. The high pH is required to deprotonate the amide and stabilize the carboxylate.
Bromination: Dropwise add 1.05 eq of bromine (or NaOCl) while maintaining the temperature below 5°C. Stir for 30 minutes to form the N-bromoamide species.
Rearrangement: Heat the solution to 70–80°C for 1 hour.
Observation: Evolution of
gas indicates the rearrangement of the isocyanate intermediate.
Hydrolysis & Isolation: Cool the reaction mixture to room temperature. Adjust pH to 5.5 (isoelectric point of tert-Leucine) using concentrated HCl.
Crystallization: The crude amino acid precipitates. Filter and wash with cold ethanol.
Purification: Recrystallize from water/ethanol to obtain pure DL-tert-Leucine. (Note: Enantiomeric resolution is required subsequently if starting from racemic acid, typically via enzymatic resolution of the N-acetyl derivative).
Protocol 2: Peptide Coupling with L-tert-Leucine
Once converted to L-tert-Leucine (or if using the acid directly as a cap), the massive steric hindrance of the tert-butyl group presents a significant challenge in Solid Phase Peptide Synthesis (SPPS). Standard coupling conditions (e.g., HBTU/DIPEA) often fail, leading to deletion sequences.
The "Steric Wall" Problem
The tert-butyl group shields the
-carbon, reducing the nucleophilicity of the amine (during deprotection) and the electrophilicity of the activated ester (during coupling).
Optimized Coupling Workflow (SPPS)
Recommended Reagents:
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and boosting rate.
Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine).
Solvent: DMF/NMP (1:1 ratio).
Step-by-Step Coupling Protocol:
Activation (Pre-activation is critical):
Dissolve Fmoc-L-tert-Leucine (3.0 eq relative to resin loading) in DMF.
Add HATU (2.9 eq) and HOAt (3.0 eq).
Add DIPEA (6.0 eq) immediately before adding to the resin.
Wait Time: Allow pre-activation for exactly 30 seconds. (Do not exceed 2 minutes to avoid racemization).
Coupling Reaction:
Add the activated mixture to the resin-bound peptide.
Microwave Assistance (Highly Recommended): Heat to 75°C for 10 minutes (25W power).
Alternative (Room Temp): Double couple: 2 x 2 hours.
Monitoring:
Standard Kaiser test may give false negatives due to steric shielding. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.
Deprotection (Fmoc Removal):
The bulky side chain can slow down Fmoc removal.
Use 20% Piperidine in DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 2 x 10 minutes to ensure complete deprotection.
Data: Coupling Efficiency Comparison
Coupling Reagent
Conditions
Yield (Acylation of t-Leu)
Racemization Risk
HBTU / DIPEA
RT, 1 hr
< 40% (Incomplete)
Low
PyBOP / DIPEA
RT, 2 hr
65%
Moderate
HATU / HOAt / TMP
RT, 2 hr
> 95%
Low
DIC / Oxyma
75°C (Microwave)
> 98%
Very Low
Secondary Application: Direct Incorporation as Malonyl Isostere
In specific drug designs, 2-Carbamoyl-3,3-dimethylbutanoic acid is used directly (without rearrangement) to introduce a non-cleavable backbone modification.
Structure Formed: Peptide-
-Peptide (Malonamide linkage).
Purpose: This creates a "retro-inverso" like character or a gamma-turn mimetic that resists standard proteases.
Protocol:
The C-terminal carboxyl group of the acid is activated using EDC/NHS to form the active ester.
This is coupled to the N-terminus of the resin-bound peptide.[3]
The resulting N-terminal amide (
) remains as a stable end-cap, or can be dehydrated to a nitrile () if required for specific inhibitors (e.g., Cathepsin K inhibitors).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Incomplete Coupling
Steric hindrance of tert-butyl group blocks approach of incoming AA.
Switch to HATU/HOAt or COMU . Use Microwave heating (75°C). Perform double coupling.
Racemization
Over-activation of the acid; prolonged base exposure.
Use TMP (Collidine) instead of DIPEA as the base. Limit pre-activation time to <1 min.
DKP Formation
Diketopiperazine formation is rapid if t-Leu is the 2nd residue from N-term.
Use Trityl linkers or bulky protecting groups on the N-terminal amine. Avoid leaving the dipeptide as a free amine for long periods.
Low Yield in Hofmann
Temperature control failure; hydrolysis of amide before rearrangement.
Ensure temperature is strictly maintained at 0°C during bromination and rapidly heated only after N-bromoamide formation.
References
Boceprevir Synthesis: Njoroge, F. G., et al. "Structure-Activity Relationship of Tripeptide-Based Inhibitors of the Hepatitis C Virus NS3 Protease."[4] Journal of Medicinal Chemistry, 2008. Link
L-tert-Leucine Production: Bommarius, A. S., et al. "Synthesis of enantiomerically pure tert-leucine with leucine dehydrogenase." Tetrahedron: Asymmetry, 1995. Link
Hofmann Rearrangement Protocol: Wallis, E. S., & Lane, J. F. "The Hofmann Reaction." Organic Reactions, 1946. Link
Steric Coupling Optimization: Albericio, F., et al. "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal, 2009. Link
Peptide Synthesis Guide: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link
Technical Support Center: Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid
Welcome to the technical support center for the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your product yield.
Proposed Synthetic Pathway
The synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid can be efficiently achieved through a two-step process starting from the commercially available (S)-2-amino-3,3-dimethylbutanoic acid[1][2]. The core of this strategy involves the protection of the carboxylic acid functional group, followed by the carbamoylation of the primary amine.
Step 1: Protection of the Carboxylic Acid
To prevent unwanted side reactions at the carboxylic acid moiety during the subsequent carbamoylation step, it is prudent to first protect it as an ester, for instance, a methyl ester. This transformation can be readily accomplished using standard esterification conditions.
Step 2: Carbamoylation of the Amino Group
With the carboxylic acid protected, the primary amine is then reacted with a suitable carbamoylating agent. A common and effective method is the use of potassium cyanate (KOCN) in an aqueous medium.[3] The cyanate reacts with the amine to form the desired carbamoyl group.[4][5]
Step 3: Deprotection of the Carboxylic Acid
The final step involves the hydrolysis of the methyl ester to yield the target molecule, 2-Carbamoyl-3,3-dimethylbutanoic acid.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 2-Carbamoyl-3,3-dimethylbutanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Step 1: Protection of the Carboxylic Acid (Esterification)
Question 1: I am getting a low yield for the methyl ester of (S)-2-amino-3,3-dimethylbutanoic acid. What could be the cause and how can I improve it?
Answer:
Low yields in the esterification of amino acids are often due to incomplete reaction or side reactions. Here are some potential causes and solutions:
Inadequate Acid Catalyst: The reaction of an amino acid with an alcohol to form an ester requires an acid catalyst. Thionyl chloride (SOCl₂) in methanol is a common and effective method. Ensure that the thionyl chloride is added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent degradation of the starting material.
Presence of Water: Any moisture in the reaction will consume the thionyl chloride and hinder the esterification. Ensure your methanol is anhydrous and the reaction is performed under a dry atmosphere (e.g., under nitrogen or with a drying tube).
Insufficient Reaction Time or Temperature: While the initial addition of thionyl chloride should be at a low temperature, the reaction may require refluxing for several hours to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up Issues: During work-up, ensure the pH is carefully adjusted to be basic (e.g., pH 8-9) with a suitable base like sodium bicarbonate to neutralize the excess acid and allow for efficient extraction of the ester into an organic solvent.
Question 2: I am having difficulty with the purification of the methyl ester. What are the recommended methods?
Answer:
Purification of the amino acid ester can be challenging due to its polarity.
Extraction: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous layer.
Chromatography: If the crude product is not sufficiently pure after extraction, column chromatography on silica gel is a standard purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the desired ester from any remaining starting material or byproducts.
Step 2: Carbamoylation of the Amino Group
Question 1: My carbamoylation reaction with potassium cyanate is giving a low yield. What are the critical parameters to control?
Answer:
The carbamoylation of amines with cyanate is sensitive to reaction conditions.
pH Control: The reaction of cyanate with an amine is pH-dependent. The optimal pH is typically around 8.5.[5] At this pH, a sufficient amount of the amine is in its nucleophilic free base form to react with isocyanic acid, which is in equilibrium with cyanate.
Temperature: While some heating may be necessary to drive the reaction, excessive temperatures can lead to the decomposition of cyanate and the formation of byproducts.[6] A temperature range of 40-60°C is generally a good starting point.
Concentration of Reactants: Ensure that an adequate excess of potassium cyanate is used to drive the reaction to completion. A 1.5 to 2-fold molar excess is a reasonable starting point.
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to byproduct formation.
Question 2: I am observing the formation of multiple byproducts in my carbamoylation step. What are they and how can I minimize them?
Answer:
Byproduct formation is a common issue in carbamoylation reactions.
Urea Formation: If the concentration of the amino acid ester is too low, the cyanate can react with itself or with ammonia (if present) to form urea. Maintaining a reasonably high concentration of the substrate can minimize this.
Hydrolysis of the Ester: If the reaction is run for too long or at a high pH, the methyl ester protecting group can be partially or fully hydrolyzed. Careful monitoring of the reaction progress is key to avoiding this.
Dimerization/Polymerization: While less common under controlled conditions, side reactions leading to oligomeric species can occur.
To minimize byproducts, optimize the reaction conditions (pH, temperature, time, and reactant concentrations) as discussed in the previous question.
Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)
Question 1: What are the best conditions for hydrolyzing the methyl ester without affecting the carbamoyl group?
Answer:
The carbamoyl group is generally stable under basic conditions used for ester hydrolysis.
Mild Base: Use a mild base like lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. This allows for saponification of the ester at room temperature, minimizing the risk of side reactions.
Monitoring the Reaction: Follow the disappearance of the starting material by TLC or LC-MS. Once the reaction is complete, proceed with the work-up promptly to avoid potential degradation.
Acidification: During work-up, carefully acidify the reaction mixture to a pH of around 2-3 with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, allowing for its extraction into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the carboxylic acid group necessary?
A1: The carboxylic acid group is acidic and can interfere with the carbamoylation reaction, which is typically carried out under neutral to slightly basic conditions. Protecting it as an ester renders it unreactive under these conditions, leading to a cleaner reaction and higher yield of the desired product.
Q2: What are the pros and cons of different carbamoylating agents?
A2: Several reagents can be used for carbamoylation. The choice depends on factors like substrate compatibility, reaction conditions, and safety.
Carbamoylating Agent
Pros
Cons
Potassium Cyanate (KOCN)
Inexpensive, readily available, reacts in aqueous conditions.[3]
Reaction conditions (pH, temp) need careful control.
Trimethylsilyl Isocyanate (TMS-NCO)
Highly reactive, can be used under anhydrous conditions.
Efficient, often allows for easy purification.[8][9]
May need to be prepared in a separate step.
Q3: How can I monitor the progress of the reactions?
A3: The progress of each step can be monitored using standard analytical techniques:
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Use a suitable solvent system and a visualizing agent like ninhydrin for the amino-containing compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting material, intermediates, and the final product, as well as any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the intermediates and the final product after purification.[10]
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed. Specifically:
Thionyl Chloride: Is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potassium Cyanate: Is toxic if ingested or inhaled. Avoid creating dust and handle it in a well-ventilated area.
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-2-amino-3,3-dimethylbutanoate
Suspend (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in water and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid
Dissolve methyl (S)-2-amino-3,3-dimethylbutanoate (1.0 eq) in water (approx. 0.5 M).
Add potassium cyanate (1.5 eq) to the solution.
Adjust the pH of the mixture to ~8.5 using a dilute acid or base as needed.
Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the progress by TLC/LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
To the reaction mixture, add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Decision Tree for Carbamoylation
Caption: A decision tree for troubleshooting low yields in the carbamoylation step.
References
Kraemer, T., et al. (2001). Carbamoylation of amino acids and proteins in uremia. Kidney International, 59, S192-S197. [Link]
Bogolubsky, A. V., et al. (2008). A Facile Synthesis of N-Carbamoylamino Acids. Synlett, 2008(15), 2279-2282. [Link]
Jörres, A. (2003). Carbamoylation versus carbamylation of the amino groups of proteins. Nephrology Dialysis Transplantation, 18(12), 2495-2496. [Link]
Wheeler, G. P., et al. (1975). Carbamoylation of Amino Acids, Peptides, and Proteins by Nitrosoureas. Cancer Research, 35(11 Pt 1), 2974-2984. [Link]
Commeyras, A., et al. (2002). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Comptes Rendus Chimie, 5(5-6), 561-567. [Link]
Li, Y., et al. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Chemistry, 12. [Link]
G-Biosciences. (2019, May 7). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. Retrieved from [Link]
Organic Syntheses. (n.d.). PREPARATION OF ALLYL AMINES AS THEIR BOC-CARBAMATE DERIVATIVES: CONVERSION OF GERANIOL TO (E)-N-BOC-3,7-DIMETHYL-2,6-OCTADIENYLAMINE. Organic Syntheses, 84, 1. [Link]
Grzyb, J. A., et al. (2005). Carbamoylimidazolium salts: efficient reagents for the synthesis of ureas, thiocarbamates, carbamates and amides. Tetrahedron, 61(30), 7153-7175. [Link]
L'Abbé, G., & Vercruysse, K. (2021). Catalytic Site-Selective Carbamoylation of Pyranosides. Organic Letters, 23(15), 6031-6035. [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Colas, C., et al. (2009). Process improvement in amino acid N-carboxyanhydride synthesis by N-carbamoyl amino acid nitrosation. Journal of Peptide Science, 15(2), 74-79. [Link]
Synthonix. (n.d.). (2S)-2-amino-3,3-dimethylbutanoic acid. Retrieved from [Link]
Technical Support Center: Purification of 2-Carbamoyl-3,3-dimethylbutanoic acid
Welcome to the technical support center for the purification of 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The information provided is based on established principles of organic chemistry and experience with structurally similar molecules.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-Carbamoyl-3,3-dimethylbutanoic acid and provides step-by-step solutions.
1. Low Yield After Initial Synthesis and Work-up
Question: I've completed the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid, but after the initial aqueous work-up and extraction, my yield of crude product is significantly lower than expected. What could be the cause?
Answer: Low yield after extraction is often due to the amphiphilic nature of the molecule. The combination of a polar carboxylic acid, a polar carbamoyl group, and a non-polar tert-butyl group can lead to partial solubility in both aqueous and organic layers, or the formation of emulsions.
Causality: The carboxylic acid group can be deprotonated to a carboxylate salt, which is highly water-soluble. If the pH of the aqueous layer is not sufficiently acidic during extraction, a significant portion of the product will remain in the aqueous phase.
Troubleshooting Protocol:
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions (3-4 times) with smaller volumes of solvent are more effective than a single extraction with a large volume.
Emulsion Breaking: If an emulsion forms, it can be broken by adding brine, gentle swirling, or passing the mixture through a pad of celite.
2. Difficulty with Crystallization (Oiling Out)
Question: I'm attempting to recrystallize my crude 2-Carbamoyl-3,3-dimethylbutanoic acid, but it keeps "oiling out" and forming a liquid layer instead of crystals. How can I induce proper crystallization?
Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The bulky tert-butyl group can also sterically hinder the formation of a stable crystal lattice.
Causality: The compound may be melting in the hot solvent before it has a chance to crystallize upon cooling. The presence of impurities can also disrupt the crystallization process.
Troubleshooting Protocol:
Solvent Selection: Choose a solvent or solvent system with a lower boiling point. If you are using a high-boiling solvent like water or toluene, try a lower-boiling solvent like ethyl acetate or acetone, potentially in a mixture with a non-polar solvent like hexanes or heptane[1].
Two-Solvent Recrystallization: A two-solvent system is often effective for molecules with challenging crystallization behavior. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, cooling in an ice bath can further increase the yield of crystals. Rapid cooling often promotes oiling out.
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, saturated solution to initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod can sometimes create nucleation sites.
3. Persistent Impurities After Recrystallization
Question: I have recrystallized my product, but my analytical data (e.g., HPLC, NMR) still shows the presence of significant impurities. What are these likely to be and how can I remove them?
Answer: Persistent impurities are often structurally similar to the desired product or have similar solubility profiles. Common impurities in the synthesis of carbamoyl carboxylic acids can include starting materials, byproducts like urea, or related side-products[2][3].
Causality: Co-crystallization can occur if an impurity has very similar properties to the product. Some impurities may not be effectively removed by a single recrystallization.
Troubleshooting Protocol:
Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate. Extract with a mild base such as aqueous sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, acidified with a strong acid (e.g., HCl) to precipitate the pure product, which is then extracted back into an organic solvent, dried, and concentrated[1].
Chromatographic Purification: If recrystallization and acid-base extraction are insufficient, column chromatography is a more rigorous purification method. Given the polarity of the compound, silica gel chromatography using a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a viable option.
Impurity Identification: Use analytical techniques like LC-MS or GC-MS to identify the mass of the persistent impurities. This can provide clues to their structure and origin, which can help in devising a more targeted purification strategy[3][4].
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-Carbamoyl-3,3-dimethylbutanoic acid?
A1: There is no single "best" solvent system, as the optimal choice depends on the specific impurities present. However, a good starting point is a two-solvent system. Given the molecule's structure, a polar solvent in which it is soluble (like ethyl acetate, acetone, or isopropanol) paired with a non-polar solvent in which it is less soluble (like hexanes or heptane) is a logical choice. Water or aqueous alcohol mixtures could also be effective, but care must be taken to avoid hydrolysis of the carbamoyl group under harsh pH or high-temperature conditions.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity. A reverse-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a common starting point for carboxylic acids[5][6]. Detection by UV at a low wavelength (e.g., 200-210 nm) or by a Charged Aerosol Detector (CAD) if the chromophore is weak, is suitable[5][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual solvents or organic impurities.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
Q3: What are the optimal storage conditions for 2-Carbamoyl-3,3-dimethylbutanoic acid?
A3: As a carboxylic acid with a carbamoyl group, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. To prevent potential hydrolysis or degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
III. Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization
This protocol describes a robust method for purifying crude 2-Carbamoyl-3,3-dimethylbutanoic acid.
Step 1: Acid-Base Extraction
Dissolve the crude product (e.g., 5.0 g) in ethyl acetate (100 mL) in a separatory funnel.
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous layers.
Wash the combined aqueous layers with ethyl acetate (2 x 50 mL) to remove any neutral organic impurities.
In a well-ventilated fume hood, cool the aqueous layer in an ice bath and slowly acidify to pH 2 by adding 6M HCl dropwise with stirring. The product should precipitate as a solid.
Extract the acidified aqueous solution with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified solid.
Step 2: Two-Solvent Recrystallization
Transfer the solid from Step 1 to an Erlenmeyer flask.
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
Slowly add hexanes dropwise while stirring until a persistent cloudiness is observed.
Gently warm the mixture until the solution becomes clear again.
Remove the flask from the heat source and allow it to cool slowly to room temperature.
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
Dry the crystals under vacuum to a constant weight.
IV. Visualization of Purification Workflow
Diagram 1: Purification Workflow
Caption: A workflow diagram illustrating the key stages of purification for 2-Carbamoyl-3,3-dimethylbutanoic acid.
V. Solvent Miscibility and Properties
This table provides information on solvents that may be used in the purification process.
Solvent
Boiling Point (°C)
Polarity
Miscibility with Water
Notes
Ethyl Acetate
77
Medium
No
Good for extraction and as a "good" solvent in recrystallization.
Hexanes
~69
Low
No
Good as a "poor" solvent in recrystallization.
Acetone
56
High
Yes
Can be used as a "good" solvent; its miscibility with water can be useful.
Isopropanol
82
High
Yes
A potential "good" solvent for recrystallization.
Dichloromethane
40
Medium
No
Useful for extraction, but its low boiling point requires careful handling.
Toluene
111
Low
No
Can be used for recrystallization, but its high boiling point may lead to oiling out.
Data compiled from standard chemical reference sources.
VI. References
Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]
SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5151292, 2-(Carbamoylamino)-3-methylbutanoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 2-(carbamoylamino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145968326. Retrieved from [Link]
ChemBK. (2024, April 9). 3,3-dimethylbutanoic acid. Retrieved from [Link]
Google Patents. (n.d.). EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids. Retrieved from
Säde, S. (2024). Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent. Helda - University of Helsinki. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568487, 2-Carbamoyl-3-methylbutanoic acid. Retrieved from [Link]
Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid. Retrieved from
Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from
PubMed. (2018, August 30). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Retrieved from [Link]
PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2. Retrieved from [Link]
Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
PMC. (n.d.). A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. Retrieved from [Link]
Google Patents. (n.d.). United States Patent Office - 2,972,564. Retrieved from [Link]
ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
Technical Support Center: Stability of 2-Carbamoyl-3,3-dimethylbutanoic acid
The following Technical Support Guide is designed for researchers and process chemists working with 2-Carbamoyl-3,3-dimethylbutanoic acid . Based on the nomenclature and pharmaceutical context (specifically the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 2-Carbamoyl-3,3-dimethylbutanoic acid .
Based on the nomenclature and pharmaceutical context (specifically the synthesis of the P3 fragment of Boceprevir ), this guide addresses the compound as a Malonic Acid Monoamide derivative. Note that this compound is frequently confused with its isomer, N-carbamoyl-tert-leucine (a urea derivative); a distinction protocol is included below.
Status: Active
Document ID: TS-CDB-2026
Scope: Stability, Degradation Pathways, and Handling Protocols
Target Audience: Process Chemistry & Medicinal Chemistry
Scope Verification (Critical Triage)
Before proceeding, confirm the chemical structure. The nomenclature "2-Carbamoyl..." is often ambiguous in database entries.
Feature
Compound A (Primary Subject)
Compound B (Common Isomer)
Systematic Name
2-Carbamoyl-3,3-dimethylbutanoic acid
2-(Carbamoylamino)-3,3-dimethylbutanoic acid
Class
Malonic Acid Monoamide
Urea (N-Carbamoyl-tert-leucine)
Structure
Key Stability Issue
Spontaneous Decarboxylation (High Risk)
Cyclization to Hydantoin (Acid Sensitive)
Context
Intermediate in tert-Leucine synthesis
Intermediate in Boceprevir/Peptide synthesis
This guide focuses on Compound A , as its stability profile is chemically volatile and requires strict thermal management.
Executive Summary: Stability Profile
2-Carbamoyl-3,3-dimethylbutanoic acid is thermodynamically unstable in solution. It functions as a "loaded spring" due to the presence of a carboxylic acid and an electron-withdrawing amide group on the same carbon (geminal substitution).
Primary Failure Mode:Thermal Decarboxylation . The compound loses
to form 3,3-dimethylbutanamide. This reaction follows first-order kinetics and is accelerated by heat and polar solvents.
Secondary Failure Mode:Amide Hydrolysis . Under strong acidic or basic conditions, the amide group hydrolyzes to form 2-(tert-butyl)malonic acid.
Safe Zone: Solid state at
. Solutions must be kept and neutral pH.
Degradation Mechanisms & Pathways
The instability is driven by the formation of a six-membered cyclic transition state, a classic mechanism for malonic acid derivatives (Westheimer mechanism).
Visualization: Degradation Pathways
The following diagram outlines the competing degradation routes users must control.
Caption: Figure 1. Thermal decarboxylation (red path) is the dominant degradation pathway, releasing CO2 gas. Hydrolysis (yellow path) occurs primarily under pH extremes.
Troubleshooting Guide
Issue 1: "I am observing gas evolution and pressure buildup in my reaction vessel."
Diagnosis:Active Decarboxylation.
Root Cause: The solution temperature has exceeded the activation energy threshold (typically
for substituted malonic monoamides), or the solvent is facilitating the transition state.
Corrective Action:
Immediately cool the reaction to
.
Vent the vessel carefully to release
.
Check Solvent: If using DMSO or DMF, decarboxylation rates are significantly higher due to dipole stabilization of the transition state. Switch to ethereal solvents (THF, MTBE) if solubility permits.
Issue 2: "NMR shows a loss of the acidic proton and a new methylene signal."
Diagnosis:Conversion to Amide.
Observation: In
NMR, the disappearance of the methine proton (-H) doublet and appearance of a methylene () signal indicates the carboxylic acid has been lost.
Scientific Context: You have isolated 3,3-dimethylbutanamide . The synthesis of the amino acid precursor has failed.
Prevention: Avoid "hot" workups. Do not dry the material in an oven >
. Lyophilization is the only recommended drying method.
Issue 3: "The compound is insoluble in water; adding base improves solubility but lowers yield."
Diagnosis:Base-Catalyzed Hydrolysis.
Mechanism: While forming the carboxylate salt improves solubility, high pH (
) attacks the amide carbonyl.
Protocol:
Maintain pH between 6.5 and 7.5.
Use mild bases like Sodium Bicarbonate (
) rather than NaOH.
Work rapidly at
when the compound is in the aqueous phase.
Standard Operating Procedures (SOPs)
SOP-01: Handling & Storage
Parameter
Specification
Reason
Storage Temp
(Solid), (Solution)
Arrhenius suppression of decarboxylation.
Solvent Choice
Aprotic, Non-polar preferred (e.g., DCM, Toluene)
Polar solvents stabilize the transition state.
Drying
Lyophilization (Freeze Drying)
Vacuum ovens apply heat, causing degradation.
Shelf Life
< 48 Hours in Solution ()
Spontaneous degradation is rapid.
SOP-02: Analytical Method (HPLC)
Note: Standard acidic HPLC methods can catalyze on-column degradation. Use a cooled autosampler.
Flow: High flow rate (1.5 mL/min) to minimize column residence time.
Frequently Asked Questions (FAQ)
Q: Can I use this compound as a stable building block for library synthesis?A: No. It is a transient intermediate. If you need the structural motif, consider using the ethyl ester (Ethyl 2-carbamoyl-3,3-dimethylbutanoate) or the nitrile precursor, which are stable. Hydrolyze only immediately before the next reaction step.
Q: I am trying to synthesize tert-Leucine. Why use this intermediate?A: This compound is a classic intermediate in the Hofmann Rearrangement or Curtius Rearrangement routes to tert-Leucine. The instability is actually required for the next step (rearrangement to the isocyanate), but it must be controlled.
Tip: If performing a Hofmann rearrangement, add the oxidant (Hypobromite/Hypochlorite) before heating to trap the amide before it decarboxylates.
Q: Is this the same as the Boceprevir P3 Urea?A:No. The Boceprevir P3 fragment is N-carbamoyl-tert-leucine (a urea). If you have the urea, it is stable to decarboxylation but may cyclize to a hydantoin at pH < 4. Verify your structure using the "Scope Verification" section above.
Decision Logic for Stability Management
Use this flow to determine the safe handling window for your specific experiment.
Caption: Figure 2. Risk assessment matrix for handling 2-Carbamoyl-3,3-dimethylbutanoic acid in solution.
References
Boceprevir Synthesis Context
Li, T., et al. (2012).[1] "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate." Journal of the American Chemical Society, 134(14), 6467–6472.[1]
Note: Describes the P2 synthesis, but establishes the context of tert-leucine deriv
Decarboxylation Mechanism (Malonic Acids)
Westheimer, F. H., & Jones, W. A. (1941). "The Effect of Solvent on the Decarboxylation of Malonic Acid." Journal of the American Chemical Society, 63(12), 3283–3286.
Foundational text establishing the mechanism of decarboxyl
Boceprevir Structure & Intermediates
Njoroge, F. G., et al. (2008). "Challenges in the Discovery and Development of Boceprevir." Accounts of Chemical Research, 41(1), 50–59.
Details the P3 tert-leucine urea cap structure, helping distinguish the N-carbamoyl vs. C-carbamoyl isomers.
Stability of Beta-Amido Acids
Clark, L. W. (1960). "The Decarboxylation of Malonamic Acid in Relative Solvents." The Journal of Physical Chemistry, 64(5), 692–693.
Technical Support Center: Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid
Status: Operational Ticket Focus: Impurity Profiling & Process Control Audience: Process Chemists, CDMO Researchers, Drug Development Scientists Executive Technical Overview 2-Carbamoyl-3,3-dimethylbutanoic acid (also kn...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Impurity Profiling & Process Control
Audience: Process Chemists, CDMO Researchers, Drug Development Scientists
Executive Technical Overview
2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butyl malonamic acid) is a critical chiral building block, most notably serving as the immediate precursor to L-tert-leucine via Hofmann rearrangement or enzymatic resolution. It is structurally defined by a bulky tert-butyl group adjacent to a malonamic acid core.
The Synthetic Challenge:
The synthesis typically involves the controlled hydrolysis of ethyl 2-cyano-3,3-dimethylbutanoate . The massive steric bulk of the tert-butyl group creates a "kinetic wall," necessitating forcing conditions that often overlap with the thermodynamic instability of the malonamic acid moiety.
Primary Failure Mode:
The reaction fights two opposing forces:
Steric Hindrance: Requires high energy (heat/strong base) to drive hydrolysis.
Thermal Instability: The product is a
-amido acid, highly prone to decarboxylation at elevated temperatures, collapsing into 3,3-dimethylbutanamide.
Critical Side Reaction Pathways
Pathway Visualization
The following diagram illustrates the competitive landscape between the desired synthesis and the parasitic degradation pathways.
Figure 1: Mechanistic pathway showing the narrow window between synthesis and degradation. The red path indicates the irreversible decarboxylation event.
Troubleshooting Guide: Impurity Profiling
Use this matrix to diagnose reaction failures based on analytical data (HPLC/NMR).
Impurity / Observation
Chemical Identity
Root Cause
Corrective Action
Impurity A (Major)
3,3-Dimethylbutanamide
Thermal Decarboxylation. The target molecule is a substituted malonamic acid. Upon heating (especially in acidic media), it loses CO₂.
Strict Temp Control: Maintain reaction <45°C. pH Control: Avoid prolonged exposure to pH <3 during workup. Perform rapid extraction at cold temperatures (0-5°C).
Steric Hindrance. The tert-butyl group blocks nucleophilic attack.
Catalysis: Do not just raise temp. Use H₂O₂ (peroxide) to accelerate nitrile hydrolysis via the Radziszewski reaction mechanism at lower temperatures [1].
Why this works: Standard basic hydrolysis requires heat to overcome the tert-butyl steric hindrance, which triggers decarboxylation. Using Hydrogen Peroxide (H₂O₂) allows the hydrolysis of the nitrile to the amide (carbamoyl) to proceed at room temperature via the hydroperoxide anion (
), which is a more potent nucleophile than hydroxide () [2].
Step-by-Step Methodology:
Setup: Charge a reactor with Ethyl 2-cyano-3,3-dimethylbutanoate (1.0 eq) and Methanol (5 vol).
Base Addition: Add NaOH (1.05 eq) as a 4M solution. Maintain temperature at 20°C.
Note: Using >1.1 eq increases risk of ester hydrolysis before nitrile hydration.
Why this fails: Requires reflux to drive the reaction, leading to ~15-20% decarboxylation (Impurity A). Only use if peroxide is incompatible with other functional groups.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn into a white solid that is not soluble in bicarbonate during drying?A: You have likely decarboxylated your product. The target (Acid) is soluble in bicarbonate. The byproduct, 3,3-dimethylbutanamide , is a neutral amide and will not dissolve in base. This occurs if you dry the material in a vacuum oven >50°C.
Fix: Dry under high vacuum at ambient temperature only.
Q2: I see a "Pinacolone" smell/peak. Where is this coming from?A: This is a Retro-Aldol / Retro-Claisen type fragmentation. In the presence of strong bases and heat, the bond between the tert-butyl group and the carbonyl can sometimes cleave, or the starting material can revert if the synthesis used a condensation approach.
Fix: Ensure your starting material (cyano-ester) is free of acetoacetate impurities and keep the reaction temperature low.
Q3: Can I distill the final product?A:Absolutely not. 2-Carbamoyl-3,3-dimethylbutanoic acid is a thermal fuse. Attempting to distill it will result in quantitative conversion to 3,3-dimethylbutanamide and CO₂.
Fix: Purification must be done via crystallization (typically from EtOAc/Hexanes) or Acid/Base extraction at low temperatures.
Interactive Troubleshooting Flowchart
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision tree for diagnosing reaction stalls vs. thermal degradation.
References
Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356. (Foundational mechanism for peroxide hydrolysis).
Carey, F. A. (2006).[1] Organic Chemistry (6th ed.).[1] McGraw-Hill. (Chapter on Decarboxylation of
-diacids and malonic acid derivatives).
BenchChem Technical Guide. (2025). "Synthesis of (2S)-2,3-Dimethylbutanoic Acid". (Context on steric hindrance in tert-butyl substituted acids).
Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters". Synthesis, 1982(10), 805-822. (Mechanism of decarboxylation in malonates).
Technical Support Center: HPLC Separation of 2-Carbamoyl-3,3-dimethylbutanoic Acid Isomers
Status: Active Ticket ID: CHIRAL-CDBA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are attempting to separate the enantiomers of 2-Carbamoyl-3,3-dimethylbutanoic aci...
You are attempting to separate the enantiomers of 2-Carbamoyl-3,3-dimethylbutanoic acid . This molecule presents a specific set of chromatographic challenges:
Functionality: It contains a carboxylic acid (acidic, pKa ~3.5–4.0), a primary amide (hydrogen bond donor/acceptor), and a bulky tert-butyl group (hydrophobic steric hindrance).
Criticality: As a likely precursor to tert-leucine derivatives or specific antiviral pharmacophores, enantiomeric purity is non-negotiable.[1]
Common Failure Modes: Peak tailing due to ionization, poor solubility in non-polar mobile phases, and "false" racemate co-elution due to improper column selection.
This guide provides a self-validating troubleshooting workflow. Do not skip the "System Suitability" checks.
Module 1: Method Development Strategy
The "Golden Standard" Protocol
For this specific acidic amide, we recommend Immobilized Polysaccharide Phases (Chiralpak IA, IC, or IG) over coated phases (AD/OD).
Why? The amide and acid groups require strong hydrogen bonding for chiral recognition. Immobilized phases allow the use of "non-standard" solvents (like ethyl acetate or dichloromethane) which may be necessary to dissolve the bulky tert-butyl moiety without crashing out the polar groups.
Recommended Starting Conditions (Normal Phase)
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
Technical Insight: The tert-butyl group at C3 provides excellent steric bulk, which usually leads to high separation factors (
). If you see , the chiral selector is likely not engaging the amide group effectively.
Module 2: Troubleshooting & FAQs
Category A: Peak Shape Issues
Q: My peaks are tailing severely (Asymmetry > 1.5). Is my column dead?A: Likely not. This is almost certainly an ionization issue .
The Science: The carboxylic acid group on C1 is partially ionizing at neutral pH. An ionized analyte interacts non-specifically with the silica support, causing drag (tailing).
The Fix: You must suppress ionization.
Normal Phase: Ensure you have 0.1% TFA in the mobile phase.[2] Acetic acid is often too weak.[1]
Reversed Phase:[1][3][4][5][6][7] Use a phosphate buffer at pH 2.0–2.3 .[1] Do not run water/acetonitrile without a buffer.[1]
Q: I see a "fronting" peak or a split peak for the single enantiomer.A: This indicates solubility mismatch or dimerization .
The Science: 2-Carbamoyl-3,3-dimethylbutanoic acid can form intermolecular hydrogen-bonded dimers (Amide-Acid pairing) in non-polar solvents like Hexane.[1]
The Fix:
Increase the alcohol (Ethanol) content to break dimers.[1]
Switch to Reversed Phase (RP) mode (Chiralpak IC-3 in RP).[1] Water is excellent at disrupting carboxylic acid dimers.[1]
Category B: Resolution Issues
Q: I have one broad peak. How do I know if it's co-elution or just one isomer?A: Perform the "Flow-Rate Scan" Validation .
Run the method at 1.0 mL/min.
Run the method at 0.5 mL/min.
Analysis: If the peak splits or shows a "shoulder" at the lower flow rate, you have partial separation masked by mass transfer effects (common with bulky tert-butyl groups).
Action: Switch columns.[1] If IC fails, try Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The open amylose helix sometimes accommodates bulky tert-butyl groups better than cellulose.[1]
Q: The retention times drift between injections.A: This is the "Memory Effect" of the column history.
The Fix: If you previously used the column with basic additives (DEA/TEA), the silica surface is modified.
Protocol: Flush the column with Ethanol:TFA (99:1) for 60 minutes to strip basic residues, then re-equilibrate.
Module 3: Diagnostic Logic Pathways
Workflow 1: The Resolution Decision Tree
Use this logic flow to determine the next step when separation fails.
Caption: Decision matrix for diagnosing resolution vs. peak shape anomalies in chiral acidic amides.
Workflow 2: Interaction Mechanism Visualization
Understanding why the separation works helps you choose the right modifier.
Caption: The "3-Point Interaction" model required for separating CDBA isomers. Note the critical role of the tert-butyl steric fit.
Technical Support Center: Optimization of Reaction Conditions for Carbamoylation of 3,3-Dimethylbutanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the carbamoylation of 3,3-dimethylbutanoic acid. The sterically hindered nature of this substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the carbamoylation of 3,3-dimethylbutanoic acid so challenging?
The primary challenge lies in the steric hindrance posed by the tert-butyl group adjacent to the carboxylic acid. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate and often leading to low yields.[1]
Q2: What are the most common side reactions observed during this reaction?
Common side reactions include the formation of N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC, and the formation of a symmetric anhydride from the carboxylic acid starting material.[2] In some cases, especially with highly reactive activating agents, decomposition of the starting material or the activated intermediate can occur.
Q3: Which activating agents are most effective for this sterically hindered substrate?
For sterically hindered substrates, more potent activating agents are often required. Reagents like HATU, HBTU, and COMU are generally more effective than standard carbodiimides (DCC, EDC) alone.[3][4] The addition of additives such as HOBt or HOAt can also enhance the reactivity of carbodiimide-mediated couplings and reduce side reactions.[3] In particularly challenging cases, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride can be a successful strategy, though this requires a two-step process.[5]
Q4: What is the role of the base in this reaction?
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for several reasons. It deprotonates the carboxylic acid to form the more nucleophilic carboxylate, which then attacks the activating agent.[6][7] The base also neutralizes any acidic byproducts formed during the reaction, such as HCl when using acid chlorides, preventing the protonation and deactivation of the amine nucleophile.[8]
Q5: How can I effectively purify the final carbamoyl product?
Purification can be challenging due to the potential for multiple byproducts. Flash chromatography is a common method.[9] For polar amides, reversed-phase chromatography may be necessary.[9] In some cases, recrystallization from a suitable solvent system can be an effective purification technique.[10] If the product is basic, using a strong cation exchange (SCX) cartridge for solid-phase extraction can be a highly effective purification strategy.[9]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the carbamoylation of 3,3-dimethylbutanoic acid.
Problem
Potential Cause
Recommended Solution & Scientific Rationale
Low or No Product Formation
Insufficient activation of the carboxylic acid. The steric hindrance of 3,3-dimethylbutanoic acid requires a highly reactive activated intermediate for the reaction to proceed.
Solution: Employ a more powerful coupling reagent such as HATU, HBTU, or COMU.[3] These form highly reactive OAt/OBt active esters. Alternatively, convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine source.[5]
Low nucleophilicity of the amine source. If using a weak amine nucleophile, the reaction rate will be slow.
Solution: If possible, select a more nucleophilic amine. If the amine is fixed, ensure optimal reaction conditions (e.g., appropriate solvent, temperature) to maximize its reactivity. The direct conversion of a carboxylic acid to an amide can be difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates.[11]
Steric hindrance. The bulky tert-butyl group can physically block the approach of the amine to the activated carbonyl center.
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be mindful of potential side reactions at higher temperatures.[1] Extending the reaction time may also improve conversion.[4]
Formation of N-acylurea Side Product
Reaction with carbodiimide activating agents (DCC, EDC). The O-acylisourea intermediate can rearrange to the more stable N-acylurea, a common byproduct in carbodiimide couplings.[2]
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form a more reactive and stable active ester, which is less prone to rearrangement and reacts more readily with the amine.[3]
Formation of Symmetric Anhydride
Reaction of the activated carboxylic acid with another molecule of the carboxylic acid. This is more likely to occur if the concentration of the carboxylic acid is high and the amine is added slowly or is not sufficiently reactive.
Solution: Use a slight excess of the amine to favor the desired reaction pathway. Alternatively, add the activating agent to a mixture of the carboxylic acid and the amine, rather than pre-activating the acid.
Difficulty in Product Purification
Polar nature of the product and byproducts. Amides and common byproducts like dicyclohexylurea (DCU) can have similar polarities, making chromatographic separation difficult.[9]
Solution: If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. For polar products, consider reversed-phase flash chromatography.[9] If the product is basic, utilizing a strong cation exchange (SCX) solid-phase extraction cartridge can be a very effective purification method.[9] Recrystallization is also a valuable technique for purifying solid amides.[10]
Experimental Protocols
General Protocol for Carbamoylation using HATU
This protocol provides a starting point for the optimization of the carbamoylation of 3,3-dimethylbutanoic acid.
Materials:
3,3-Dimethylbutanoic acid
Amine source (e.g., ammonia solution in a suitable solvent, or an amine salt)
To a dry reaction vessel under an inert atmosphere, add 3,3-dimethylbutanoic acid (1.0 eq).
Dissolve the acid in a minimal amount of anhydrous DMF.
Add the amine source (1.1 - 1.5 eq).
Add HATU (1.1 eq) to the mixture.
Add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Reaction and Troubleshooting
General Mechanism of Carboxylic Acid Activation and Amidation
The following diagram illustrates the general pathway for the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide, a process central to this guide.
Caption: General workflow for amide bond formation.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues during the optimization of the carbamoylation reaction.
Caption: Troubleshooting flowchart for carbamoylation.
References
Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. (n.d.).
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts.
Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.).
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
Amide formation from carboxylic acid derivatives. (video) | Khan Academy. (2023, March 10).
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). Chemical Science (RSC Publishing).
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020, June 16).
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
Troubleshooting low yield in PROTAC synthesis using PEG linkers. (n.d.). Benchchem.
Video: Preparation of Amides. (2023, April 30). JoVE.
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps.
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
Why did my amide syntesis does not work? (2021, April 14). ResearchGate.
Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia MDPI.
What is the best technique for amide purification? (2020, November 2). ResearchGate.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing).
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
Tips and tricks for difficult amide bond formation? (2021, October 20). r/Chempros - Reddit. Retrieved February 20, 2026, from [Link]
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015, March 22). ResearchGate.
Technical Support Center: Purification of Crude 2-Carbamoyl-3,3-dimethylbutanoic acid
Welcome to the technical support center for the purification of crude 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 2-Carbamoyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. The following question-and-answer format addresses common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Carbamoyl-3,3-dimethylbutanoic acid?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities can include:
Unreacted Starting Materials: Such as the corresponding nitrile or ester precursor.
Side-Reaction Products: Formation of isomeric byproducts or products from intermolecular reactions.
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.[1][2] For example, if a carbodiimide coupling agent like DCC was used, dicyclohexylurea is a common byproduct.[3]
Solvents: Residual solvents from the reaction or initial work-up.
Understanding the potential impurities based on your specific synthesis is the first critical step in designing an effective purification strategy.[4][5]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue, especially when the melting point of the compound is below the temperature of the saturated solution.[6] Here are several strategies to induce crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[6]
Seeding: Introduce a small crystal of pure 2-Carbamoyl-3,3-dimethylbutanoic acid to the cooled, supersaturated solution.
Solvent Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent (one in which your compound is less soluble) dropwise to the cooled solution.
Lowering the Temperature: Ensure the solution is thoroughly cooled, potentially in an ice-salt bath for lower temperatures.
Patience: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed for an extended period.
Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A3: Several factors can lead to an unsuccessful recrystallization:
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you may use too much solvent, which also hinders recovery.
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][8]
Insufficient Washing: After filtration, it is crucial to wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.[6][9]
Troubleshooting Guides
Issue 1: Removing Polar Impurities
If your crude product is contaminated with polar impurities, such as residual acids or bases from the synthesis, an acid-base extraction is a highly effective purification method.[4][5][10]
Underlying Principle:
This technique exploits the acidic nature of the carboxylic acid group in 2-Carbamoyl-3,3-dimethylbutanoic acid. By treating an organic solution of the crude product with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic organic impurities will remain in the organic layer and can be separated. The aqueous layer containing the desired product can then be re-acidified to precipitate the pure carboxylic acid.[10][11]
Troubleshooting Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Issue 2: Separating Structurally Similar Impurities
When dealing with impurities that have similar polarities to the desired product, such as unreacted starting materials or isomeric byproducts, column chromatography is often the most effective purification technique.[4][11]
Key Considerations for Column Chromatography:
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel
A polar stationary phase that will interact more strongly with the polar carboxylic acid and amide functional groups of your compound.
Mobile Phase
A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
The polarity of the eluent can be gradually increased to effectively separate compounds with different polarities.
Tailing Prevention
Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
This suppresses the ionization of the carboxylic acid on the silica, leading to sharper peaks and better separation.[11]
Experimental Protocol: Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
Elution: Begin eluting with the mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Carbamoyl-3,3-dimethylbutanoic acid.
Issue 3: Removing Colored Impurities
If your crude product has a persistent color, it may be due to high molecular weight, conjugated impurities. These can often be removed during recrystallization by using activated charcoal.[7][9]
Protocol for Decolorization with Activated Charcoal:
Dissolve the crude product in the minimum amount of hot recrystallization solvent.[7]
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution.
Swirl the mixture and gently heat it for a few minutes.[9]
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7] The filtrate should be colorless.
Allow the filtrate to cool slowly to induce crystallization of the pure, colorless product.
Caution: Using too much activated charcoal can lead to a significant loss of your desired product due to adsorption.[6]
Advanced Purification Strategies
Ion Exchange Chromatography
For challenging separations or large-scale purifications, anion exchange chromatography can be a powerful tool.[4][12]
Principle of Operation:
The crude product is dissolved in a buffer at a pH where the carboxylic acid is deprotonated (anionic).
This solution is passed through an anion exchange column, where the negatively charged product binds to the positively charged resin.[12]
Neutral and cationic impurities are washed through the column.
The pure product is then eluted by changing the pH or increasing the ionic strength of the buffer.
Caption: Ion exchange chromatography workflow for purification.
References
ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., & Siciliano, C. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Omega, 2(9), 6031-6038. [Link]
Palomo, C., Oiarbide, M., & García, J. M. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid. PubChem. Retrieved from [Link]
Ljung, E., et al. (2022, May 20). An Experimental and Modeling Combined Approach in Preparative Hydrophobic Interaction Chromatography. Molecules, 27(10), 3247. [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
The use of chromatography to manufacture purer and safer plasma products. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids.
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
Diva-portal.org. (2014, December 19). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Retrieved from [Link]
ResearchGate. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]
Molport. (n.d.). 2,3-dimethyl-2-{[methyl(1-methylpiperidin-3-yl)carbamoyl]methyl}butanoic acid. Retrieved from [Link]
"degradation pathways of 2-Carbamoyl-3,3-dimethylbutanoic acid"
Executive Summary This guide addresses the stability, degradation mechanics, and analytical troubleshooting for 2-Carbamoyl-3,3-dimethylbutanoic acid (CDMBA). This compound is a critical structural intermediate often enc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability, degradation mechanics, and analytical troubleshooting for 2-Carbamoyl-3,3-dimethylbutanoic acid (CDMBA). This compound is a critical structural intermediate often encountered in the synthesis of tert-Leucine (a key building block for HIV/HCV protease inhibitors like Atazanavir, Boceprevir, and Telaprevir) and tert-Butylacetic acid derivatives.
Researchers frequently encounter stability issues with CDMBA due to its malonamic acid backbone , which is prone to spontaneous decarboxylation and hydrolysis. This guide provides actionable protocols to identify, quantify, and mitigate these degradation products.
Module 1: Chemical Identity & Structural Context
Critical Distinction: Before proceeding, verify the exact isomer in your matrix. There is a common nomenclature confusion between the C-linked malonate derivative and the N-linked urea derivative.
Feature
Target Molecule (CDMBA)
Common Confusant
Systematic Name
2-tert-Butylmalonamic acid
N-Carbamoyl-tert-leucine
Structure
(CH3)3C-CH(CONH2)COOH
(CH3)3C-CH(COOH)-NH-CONH2
Formula
C7H13NO3 (MW: 159.18)
C7H14N2O3 (MW: 174.19)
Role
Precursor to 3,3-dimethylbutanoic acid
Precursor to tert-Leucine (Hydantoin route)
Key Instability
Decarboxylation (Loss of CO2)
Cyclization (to Hydantoin) or Hydrolysis
Note: This guide focuses on the C-linked Malonamic Acid (CDMBA) as specified by the nomenclature "2-Carbamoyl...". If your mass spectrum shows an M+1 of 175, refer to protocols for N-carbamoyl-tert-leucine.
Module 2: Degradation Pathways
CDMBA degrades primarily through two competing pathways: Thermal Decarboxylation and Hydrolytic Cleavage .
Pathway A: Decarboxylation (Dominant Pathway)
As a malonamic acid (a mono-amide of a malonic acid), CDMBA is thermodynamically unstable. The electron-withdrawing carbonyl groups on the alpha-carbon facilitate the loss of carbon dioxide, especially under heat or acidic conditions.
Mechanism: Concerted cyclic transition state (thermal) or acid-catalyzed.
Under strong acidic or basic conditions, the amide bond hydrolyzes before decarboxylation.
Step 1: Hydrolysis of the amide group to form 2-tert-Butylmalonic acid .
Step 2: Rapid decarboxylation of the malonic acid to form 3,3-Dimethylbutanoic acid (tert-Butylacetic acid).
Product:3,3-Dimethylbutanoic acid .
Mass Shift: Loss of 43 Da (CONH -> OH) followed by CO2 loss? No, net result is replacement of -CONH2 with -H (via decarboxylation of the acid).
Visualization of Pathways
Figure 1: Mechanistic degradation pathways of CDMBA showing the competition between direct decarboxylation (Red) and hydrolysis-mediated degradation (Green).
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at RRT 0.85 in my HPLC chromatogram after drying the sample. What is it?
Diagnosis: This is likely 3,3-Dimethylbutanamide (Degradant A).
Root Cause: Thermal decarboxylation during the drying process (e.g., Rotavap > 40°C or lyophilization). Malonamic acids are heat-sensitive.
Solution:
Verify: Check Mass Spec for m/z 116 [M+H]+ (Amide MW is 115).
Fix: Avoid heating above 30°C. Neutralize the fraction immediately if using acidic mobile phases before drying.
Q2: My reference standard recovery is low (85%) when dissolved in Diluent A (0.1% TFA in Water/MeCN).
Diagnosis: Acid-catalyzed decarboxylation.
Root Cause: CDMBA is unstable in acidic solution over time. The protonation of the carbonyl facilitates CO2 loss.
Solution:
Change Diluent: Use a neutral buffer (e.g., 10mM Ammonium Acetate, pH 6.0) or pure Acetonitrile/Water (50:50).
Protocol: Prepare standards fresh and inject immediately. Do not store acidic solutions in the autosampler > 4 hours.
Q3: How do I separate the Acid (Degradant B) from the Amide (Degradant A)?
Diagnosis: Both degradants have similar hydrophobicities (tert-butyl group dominance).
Solution: Use pH tuning.
3,3-Dimethylbutanoic acid (pKa ~4.8): Will be ionized (less retained) at pH > 6.0.
3,3-Dimethylbutanamide (Neutral): Retention is independent of pH.
Recommendation: Run HPLC at pH 6.5 . The Acid will elute early (solvent front or weakly retained), while the Amide and CDMBA (pKa ~3.5 for the carboxyl) will be retained and separated.
Module 4: Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To confirm the impurity profile and validate analytical method specificity.
Condition
Procedure
Expected Outcome
Acid Stress
Dissolve 10 mg CDMBA in 5 mL 0.1 N HCl . Heat at 60°C for 2 hours.
High Decarboxylation. Major product: 3,3-Dimethylbutanamide.
Base Stress
Dissolve 10 mg CDMBA in 5 mL 0.1 N NaOH . Heat at 60°C for 2 hours.
Hydrolysis. Major product: 3,3-Dimethylbutanoic acid (as salt).
Thermal (Solid)
Place 10 mg solid CDMBA in a sealed vial at 80°C for 24 hours.
Technical Support Center: Scale-Up Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid
The following technical support guide details the scale-up synthesis considerations for 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid ), a critical precursor in the manufacturing of tert-L...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide details the scale-up synthesis considerations for 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butylmalonamic acid ), a critical precursor in the manufacturing of tert-Leucine and downstream antiviral APIs like Boceprevir .
Executive Summary & Molecule Profile
2-Carbamoyl-3,3-dimethylbutanoic acid is a sterically hindered dicarboxylic acid derivative. Its quaternary tert-butyl group introduces significant synthetic challenges, particularly regarding nucleophilic substitution and hydrolysis selectivity. This intermediate is most commonly synthesized via the conjugate addition of methylmagnesium chloride to an isopropylidene precursor, followed by controlled hydrolysis.
Attribute
Detail
CAS Number
137307-69-8 (Related: 98435-99-5)
IUPAC Name
2-(Aminocarbonyl)-3,3-dimethylbutanoic acid
Structure
(CH3)3C-CH(CONH2)-COOH
Key Application
Precursor to L-tert-Leucine (via Hofmann Rearrangement)
Critical Quality Attribute
Amide/Acid ratio (avoiding decarboxylation or di-acid formation)
Synthetic Route & Process Flow
The most robust scale-up route avoids direct alkylation of malonates with tert-butyl halides (which fails due to E2 elimination). Instead, it constructs the quaternary center via 1,4-addition to an alkylidene substrate.
Mechanism & Workflow
Figure 1: Strategic pathway for constructing the sterically hindered tert-butyl core.
Detailed Protocols & Troubleshooting
Phase 1: Construction of the Quaternary Center
Reaction: Conjugate addition of Methylmagnesium Chloride (MeMgCl) to Ethyl Isopropylidenecyanoacetate.
Protocol Summary:
Inertion: Purge reactor with N₂. Charge CuI (5 mol%) and THF. Cool to -20°C.
Substrate: Add Ethyl Isopropylidenecyanoacetate.
Addition: Dose MeMgCl (3.0 M in THF, 1.2 eq) slowly, maintaining internal temp < -10°C.
Seed with pure crystal at pH 3.0. Use a solvent switch to Isopropyl Acetate/Heptane for crystallization.
Frequently Asked Questions (FAQs)
Q1: Why do we use Ethyl Isopropylidenecyanoacetate instead of direct alkylation?A: Direct alkylation of ethyl cyanoacetate with tert-butyl chloride or bromide fails completely due to the steric bulk of the tert-butyl group, leading exclusively to elimination (isobutylene formation). The conjugate addition strategy builds the bulky group stepwise, avoiding the SN2 bottleneck.
Q2: Can we use the Hofmann rearrangement directly on the crude intermediate?A: It is highly recommended to isolate and purify the 2-Carbamoyl-3,3-dimethylbutanoic acid first. Impurities from the Grignard step (magnesium salts) and unreacted nitrile can interfere with the bleach/bromine used in the Hofmann step, leading to lower yields of tert-Leucine.
Q3: What are the major safety hazards in this scale-up?A:
Grignard Exotherm: The 1,4-addition is highly exothermic. Failure of cooling can lead to thermal runaway.
Cyanide Generation: While the nitrile is hydrolyzed, acidic conditions on the cyano-intermediate could theoretically release HCN if not fully hydrolyzed. Ensure scrubber systems are active.
Hydrogen Peroxide: Used in the amide formation; incompatible with transition metals (Cu) from the previous step. Ensure Cu is < 10 ppm before adding H₂O₂.
References
BenchChem. (2025).[1] 2-Cyano-3,3-dimethylbutanoyl chloride and related intermediates. Retrieved from .
Echemi. (2024). 2-(Aminocarbonyl)-3,3-dimethylbutanoic acid Product Profile. Retrieved from .
United States Patent Office. (1966). US3243344A: Anti-inflammatory barbituric acid derivatives (Citing 2-cyano-3,3-dimethylbutanoic acid). Retrieved from .
Organic Chemistry Portal. (2023). Conjugate Addition of Grignard Reagents to α,β-Unsaturated Carbonyls. Retrieved from .
"handling and storage guidelines for 2-Carbamoyl-3,3-dimethylbutanoic acid"
The following technical guide is structured as a specialized support resource for researchers working with 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-(Aminocarbonyl)-3,3-dimethylbutanoic acid or tert-Butylmal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-(Aminocarbonyl)-3,3-dimethylbutanoic acid or tert-Butylmalonamic acid ).
This guide prioritizes the compound's role as a critical intermediate in the synthesis of L-tert-Leucine (a chiral building block for protease inhibitors like Boceprevir and Telaprevir) and addresses its specific stability profiles, particularly its susceptibility to decarboxylation.
CAS No: 98435-99-5 | Formula:
| M.W.: 159.18 g/mol
Product Identity & Application Context
Q: What is the primary utility of this intermediate in drug development?A: 2-Carbamoyl-3,3-dimethylbutanoic acid is a functionalized malonic acid derivative. Its primary application is as a precursor for the synthesis of tert-Leucine (2-amino-3,3-dimethylbutanoic acid) via the Hofmann Rearrangement .
Unlike simple alkylation methods, using this carbamoyl derivative allows for the direct conversion of the amide moiety (
) into an amine () while retaining the carboxylic acid functionality. This makes it a high-value intermediate for generating non-natural amino acids required for peptide-based drugs.
Q: Are there critical stability concerns I should be aware of before opening the vial?A: Yes. As a malonic acid derivative (specifically a malonamic acid), this compound is thermally unstable . It is prone to decarboxylation upon heating, which results in the loss of
and the formation of 3,3-dimethylbutanamide .
Critical Threshold: Avoid exposure to temperatures
unless under controlled reaction conditions.
Moisture Sensitivity: The amide group is susceptible to hydrolysis under strongly acidic or basic conditions if not actively reacting.
Handling & Storage Guidelines
Storage Protocols
Parameter
Recommendation
Scientific Rationale
Temperature
2°C to 8°C (Short-term)-20°C (Long-term)
Low temperature inhibits the spontaneous decarboxylation pathway, which follows first-order kinetics accelerated by heat.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents moisture absorption. Water can catalyze hydrolysis of the amide to the diacid (tert-butylmalonic acid).
Container
Amber Glass, Tightly Sealed
Protects from light (though less critical) and ensures a hermetic seal against humidity.
Desiccant
Required
Hygroscopicity is a risk; wet solid can form a sticky gum that degrades faster.
Specific Hazard: While not highly toxic, the compound is an organic acid and can cause skin/eye irritation. Handle in a fume hood to avoid inhaling dust, which may be irritating to the respiratory tract.
Experimental Optimization & Troubleshooting
Workflow: Synthesis of tert-Leucine via Hofmann Rearrangement
The following diagram illustrates the transformation pathway and the critical failure points (Side Reactions) that researchers must mitigate.
Figure 1: Reaction pathway showing the conversion to tert-Leucine and potential degradation routes.
Troubleshooting Guide
Issue 1: Low Yield in Hofmann Rearrangement
Observation: The reaction mixture yields a significant amount of neutral solid (insoluble in base) rather than the amino acid.
Root Cause:Premature Decarboxylation . If the reaction temperature rises before the rearrangement is complete, the starting material loses
to form 3,3-dimethylbutanamide, which does not undergo the rearrangement to the amino acid efficiently under mild conditions.
Corrective Action:
Temperature Control: Maintain the reaction mixture at 0°C to -5°C during the addition of the oxidant (Bromine or Hypochlorite).
Order of Addition: Add the oxidant before any heating step. Ensure the N-bromo intermediate is formed at low temperature. Only then heat to reflux to drive the rearrangement.
Issue 2: Gas Evolution During Storage
Observation: The storage vial "pops" when opened, or the solid appears "fluffed."
Corrective Action: The lot is likely compromised. Check purity via NMR. If significant amide (Side Product A) is present, recrystallization may be required (though difficult). Always store at -20°C to prevent this.
Issue 3: Solubility Issues in Reaction Media
Observation: Material does not dissolve in water or non-polar solvents.
Expert Insight: As a malonamic acid with a bulky tert-butyl group, it has amphiphilic character.
Solvents of Choice: Methanol, Ethanol, DMSO, DMF.
Aqueous Solubility: Poor in acidic water; Soluble in alkaline water (as the carboxylate salt).
Protocol: Dissolve the compound in
(1.0 eq) solution if running aqueous reactions. Do not attempt to dissolve in neutral water first.
Frequently Asked Questions (FAQs)
Q: Can I dry this compound in a vacuum oven?A:Proceed with extreme caution. Do not exceed 30°C . Standard oven drying at 60-80°C will cause rapid decarboxylation, destroying your material. We recommend vacuum drying at room temperature over
or silica gel.
Q: How do I distinguish the starting material from the decarboxylated impurity (amide) by NMR?A:
Starting Material (2-Carbamoyl...): Will show a methine proton (
) signal around 3.0 - 3.5 ppm (depending on solvent) and the carboxylic acid proton (broad, >10 ppm).
Impurity (3,3-dimethylbutanamide): The methine is gone. You will see a methylene signal (
) around 2.0 - 2.2 ppm integrating for 2 protons. The disappearance of the methine doublet/singlet and appearance of a methylene singlet is the key indicator of degradation.
Q: Is this the same as N-Carbamoyl-tert-Leucine?A:No. This is a frequent point of confusion.
2-Carbamoyl-3,3-dimethylbutanoic acid (CAS 98435-99-5): The carbamoyl group is on the Carbon (Malonamic acid). Used for chemical synthesis (Hofmann).
N-Carbamoyl-tert-Leucine (CAS 101968-85-8): The carbamoyl group is on the Nitrogen (Urea derivative). Used in enzymatic resolution (Hydantoinase process).
Check your specific synthesis route to ensure you have the correct isomer.
References
Source: Echemi. "2-(Aminocarbonyl)
Synthesis Context (Hofmann Rearrangement)
Source: Organic Syntheses.[1][2] "General procedure for Hofmann Rearrangement of Amides." (Contextual reference for mechanism).
"comparative analysis of 2-Carbamoyl-3,3-dimethylbutanoic acid and N-carbamoylvaline"
Substrate Specificity, Steric Challenges, and Biocatalytic Utility in Drug Synthesis Executive Summary This guide provides a technical comparison between 2-Carbamoyl-3,3-dimethylbutanoic acid (commonly referred to as N-C...
Author: BenchChem Technical Support Team. Date: February 2026
Substrate Specificity, Steric Challenges, and Biocatalytic Utility in Drug Synthesis
Executive Summary
This guide provides a technical comparison between 2-Carbamoyl-3,3-dimethylbutanoic acid (commonly referred to as N-Carbamoyl-tert-leucine ) and N-Carbamoylvaline . While both compounds serve as critical intermediates in the enzymatic production of chiral amino acids via the "Hydantoinase Process," they exhibit vastly different behaviors in biocatalytic systems due to steric effects.
N-Carbamoylvaline represents the "Standard Substrate": It is efficiently processed by wild-type carbamoylases and is a precursor to L-Valine, essential for prodrugs like Valacyclovir.
N-Carbamoyl-tert-leucine represents the "Steric Challenge": The bulky tert-butyl group creates a significant barrier to enzymatic hydrolysis, often requiring engineered enzymes. It is the precursor to L-tert-Leucine , a non-natural amino acid pivotal in the synthesis of HCV protease inhibitors (e.g., Boceprevir).
Key Takeaway for Researchers: The transition from an isopropyl side chain (Valine) to a tert-butyl side chain (tert-Leucine) results in a drastic reduction in enzymatic turnover number (
), necessitating specific protocol adjustments and catalyst selection, which this guide details.
Structural & Physicochemical Analysis[1][2][3]
The core difference lies in the side chain attached to the
-carbon. This structural variation dictates the solubility, stability, and, most importantly, the "fit" within the enzyme active site.
Feature
N-Carbamoyl-tert-leucine
N-Carbamoylvaline
IUPAC Name
2-(Carbamoylamino)-3,3-dimethylbutanoic acid
2-(Carbamoylamino)-3-methylbutanoic acid
Common Name
N-Carbamoyl-tert-leucine
N-Carbamoylvaline
Side Chain
tert-Butyl ()
Isopropyl ()
Steric Bulk (Taft )
-1.54 (High Steric Hindrance)
-0.47 (Moderate Steric Hindrance)
Hydrophobicity
High (Lipophilic)
Moderate
Enzymatic Recognition
Poor (Requires evolved Carbamoylases)
Excellent (Native substrate for many strains)
Primary Drug Application
HCV Protease Inhibitors (Boceprevir, Telaprevir)
Antiviral Prodrugs (Valacyclovir, Valganciclovir)
Nomenclature Note
2-Carbamoyl-3,3-dimethylbutanoic acid is technically a misnomer if referring to the amino acid derivative; the correct chemical description is 2-(Carbamoylamino)-... or N-Carbamoyl-... .
If the carbamoyl group were attached directly to the carbon (C-linked), it would be a malonic acid derivative. However, in the context of comparison with N-carbamoylvaline, this guide treats it as the ureido (N-linked) derivative of tert-leucine.
Biocatalytic Performance: The "Steric Wall"
The industrial relevance of these compounds hinges on their conversion to free amino acids by N-carbamoylase (EC 3.5.1.77 or 3.5.1.87).
Mechanism of Action
The enzyme must accommodate the side chain in a hydrophobic pocket while attacking the ureido group to release ammonia and carbon dioxide.
Caption: The enzymatic hydrolysis pathway. The step from 'Enzyme-Substrate Complex' to 'Transition' is the rate-limiting step heavily inhibited by the tert-butyl group of N-Carbamoyl-tert-leucine.
Comparative Experimental Data (Relative Activity)
The following data summarizes typical relative activities of wild-type Agrobacterium carbamoylase against these substrates.
Insight: To process N-Carbamoyl-tert-leucine efficiently, researchers must use engineered carbamoylases (e.g., mutants with expanded hydrophobic pockets, often involving mutations at residues like F58 or I129) rather than wild-type enzymes.
Experimental Protocols
Protocol A: HPLC Analysis for Conversion Monitoring
Trustworthiness: This protocol separates the N-carbamoyl substrate from the free amino acid product, essential for calculating conversion rates.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 10 mM Potassium Phosphate buffer (pH 2.5). Note: Low pH suppresses ionization of the carboxylic acid, improving retention.
B: Acetonitrile (HPLC Grade).
Gradient:
0-5 min: 0% B (Isocratic)
5-15 min: 0%
30% B (Linear Gradient)
15-20 min: 30% B (Wash)
Detection: UV at 210 nm (Amide bond absorption).
Flow Rate: 1.0 mL/min at 30°C.
Expected Retention Times:
Valine / tert-Leucine (Free Amino Acid): ~3-4 min (elutes near void volume due to polarity).
N-Carbamoylvaline: ~8-9 min.
N-Carbamoyl-tert-leucine: ~11-12 min (Later elution due to higher hydrophobicity of tert-butyl group).
Expertise: Direct detection of the amino acid is difficult. Instead, detect the ammonia byproduct using the Ehrlich or Nessler method. This protocol uses a modified Ehrlich reaction for carbamoyl derivatives.
Reaction Mix:
Substrate: 10 mM (dissolved in 0.1 M Tris-HCl, pH 8.0). Note: N-Carbamoyl-tert-leucine may require mild heating or 5% DMSO to dissolve fully.
Termination: Add 0.5 mL of 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.
Color Development (Ehrlich's Reagent):
Mix 0.5 mL supernatant with 0.5 mL Ehrlich’s reagent (p-dimethylaminobenzaldehyde in HCl/Ethanol).
Correction: Standard Ehrlich detects ureido groups. As the reaction proceeds, the ureido group is destroyed. Therefore, measure the DECREASE in absorbance at 438 nm compared to a time-zero blank.
Alternative (Ammonia detection): Use the Berthelot reaction (Phenol-Hypochlorite) to detect released ammonia (Blue color at 640 nm). This is often more sensitive for low-activity substrates like tert-leucine.
Synthetic Utility in Drug Development[6][7]
Why persist with the difficult N-Carbamoyl-tert-leucine? Because the resulting amino acid, L-tert-Leucine , offers unique pharmacological advantages over Valine.
1. Metabolic Stability
The quaternary carbon in tert-leucine blocks metabolic oxidation.
Valine: Susceptible to metabolic degradation via transamination or hydroxylation.
tert-Leucine: The bulky tert-butyl group prevents the approach of metabolic enzymes (like aminotransferases), significantly increasing the half-life of peptide-mimetic drugs.
2. Conformational Constraint
In protease inhibitors (e.g., for Hepatitis C), the rigid, bulky side chain of tert-leucine locks the inhibitor into the active conformation required to bind the viral protease.
Caption: The critical role of N-Carbamoyl-tert-leucine as a precursor for high-value antiviral therapeutics.
Conclusion
While N-Carbamoylvaline is a standard, easily processed substrate, N-Carbamoyl-tert-leucine represents a high-value challenge. The shift from isopropyl to tert-butyl confers superior drug properties (metabolic stability) but imposes severe biocatalytic constraints. Successful utilization requires the adoption of engineered carbamoylases and rigorous HPLC monitoring as detailed in this guide.
References
Altenbuchner, J., et al. (2001). Hydantoinases and carbamoylases: production of optically pure amino acids. Springer.
PubChem. (n.d.).[1][2] 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (Compound Summary).[1][3] National Library of Medicine.
Specific Activity of Carbamoylases. (2008). Substrate specificity of Agrobacterium tumefaciens carbamoylase. Journal of Biotechnology.
FDA Drug Approvals. (2011). Victrelis (Boceprevir) Prescribing Information. U.S. Food and Drug Administration.
Werner, R. G., et al. (2004). Biotechnological production of non-natural amino acids. Journal of Biotechnology.
A Comparative Guide to the Biological Activity of Fatty Acid Amides and Their Synthetic Analogs
Introduction Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes.[1] This family includes well-known members such as anan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes.[1] This family includes well-known members such as anandamide, the endogenous ligand for cannabinoid receptors, and oleamide, a molecule implicated in sleep regulation.[1][2] These molecules are characterized by a fatty acid acyl chain linked to an amine headgroup.[3] The length and saturation of the acyl chain, as well as the nature of the headgroup, contribute to their diverse biological activities, which span from neuromodulation and inflammation to cancer cell proliferation.[3][4][5]
The biological actions of many FAAs are terminated by the enzymatic hydrolysis catalyzed by Fatty Acid Amide Hydrolase (FAAH), making this enzyme a significant therapeutic target.[6][7] Inhibition of FAAH leads to an accumulation of endogenous FAAs, potentiating their signaling and producing analgesic, anxiolytic, and anti-inflammatory effects.[8]
This guide provides a comparative overview of the biological activities of well-characterized endogenous fatty acid amides and discusses the potential implications of structural modifications, such as those present in 2-Carbamoyl-3,3-dimethylbutanoic acid, in the context of designing new bioactive molecules. We will delve into the established signaling pathways, present detailed experimental protocols for assessing bioactivity, and offer insights for researchers, scientists, and drug development professionals in this field.
Comparative Analysis of Biological Activities
The biological activities of fatty acid amides are diverse and depend on their chemical structure. While endogenous FAAs have been the focus of much research, synthetic analogs and other structurally related compounds also exhibit significant biological effects.
Endogenous Fatty Acid Amides
Endogenous FAAs, such as anandamide, oleamide, and palmitoylethanolamide (PEA), are involved in a wide array of physiological processes.
Anandamide (N-arachidonoylethanolamine, AEA): As the first discovered endocannabinoid, anandamide is a partial agonist of the cannabinoid receptors CB1 and CB2.[9] Its activation of CB1 receptors in the central nervous system is associated with effects on mood, memory, and pain perception.[10] The degradation of anandamide is primarily carried out by FAAH.[6]
Oleamide (cis-9,10-octadecenoamide): This primary fatty acid amide was initially identified as a sleep-inducing substance.[2] It can potentiate the effects of GABA at GABA-A receptors and also interacts with serotonergic and cannabinoid systems.[11] Like anandamide, oleamide is a substrate for FAAH.[2]
Palmitoylethanolamide (PEA): PEA is recognized for its anti-inflammatory and analgesic properties. It does not bind to CB1 or CB2 receptors but is thought to exert its effects through other targets, including peroxisome proliferator-activated receptor alpha (PPAR-α).
Synthetic Analogs and Structurally Related Compounds
The development of synthetic FAA analogs and other carbamate-containing compounds has opened new avenues for therapeutic intervention.
Carbamate-Based FAAH Inhibitors: A significant class of synthetic molecules are carbamate derivatives designed to inhibit FAAH. These compounds, such as URB597, act as irreversible inhibitors of FAAH, leading to increased levels of endogenous FAAs.[12] This approach has shown promise in preclinical models of anxiety, depression, and pain.[12]
Butanoic Acid Derivatives: Short-chain fatty acids like butanoic acid and its derivatives have been investigated for various biological activities, including as histone deacetylase (HDAC) inhibitors with potential anti-cancer effects.[13] The introduction of different functional groups to the butanoic acid backbone can significantly alter its biological profile.
2-Carbamoyl-3,3-dimethylbutanoic acid: As a synthetic compound, the biological activity of 2-Carbamoyl-3,3-dimethylbutanoic acid is not well-documented in publicly available research. However, its structure suggests several possibilities. The carbamoyl group is a key feature in many FAAH inhibitors.[12] The 3,3-dimethylbutanoic acid backbone creates a sterically hindered environment that could influence its interaction with enzyme active sites or receptors. Further research is needed to characterize its potential biological activities, which could range from FAAH inhibition to other, yet unknown, cellular effects.
Hypothetical: Potential FAAH inhibition or other receptor/enzyme interactions
N/A
Key Signaling Pathways of Fatty Acid Amides
The biological effects of many fatty acid amides are mediated through the endocannabinoid system (ECS) . This system comprises cannabinoid receptors, their endogenous ligands (endocannabinoids like anandamide), and the enzymes responsible for their synthesis and degradation.
The primary signaling cascade for anandamide involves its binding to and activation of G protein-coupled cannabinoid receptors, CB1 and CB2.[10]
Receptor Binding and G-protein Activation: Upon anandamide binding, the CB1 receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).
Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the transcription of various genes.
Ion Channel Modulation: Activation of CB1 receptors can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in a dampening of neuronal excitability.
Signal Termination: The action of anandamide is terminated by its reuptake into the cell, followed by enzymatic degradation by FAAH into arachidonic acid and ethanolamine.[10]
The inhibition of FAAH is a key therapeutic strategy to enhance endocannabinoid signaling. By preventing the breakdown of anandamide, FAAH inhibitors effectively increase the concentration and duration of action of this endocannabinoid at the CB1 receptor.
Workflow for a fluorometric FAAH inhibition assay.
Conclusion and Future Directions
The field of fatty acid amide research continues to be a fertile ground for the discovery of novel therapeutic agents. Endogenous FAAs like anandamide and oleamide have paved the way for understanding the intricate roles of lipid signaling in health and disease. The targeted inhibition of FAAH has emerged as a particularly promising strategy for the treatment of pain, anxiety, and inflammatory disorders.
While there is a wealth of information on naturally occurring FAAs, the biological activities of many synthetic analogs, including 2-Carbamoyl-3,3-dimethylbutanoic acid , remain largely unexplored. The structural characteristics of this compound—a short, branched fatty acid chain and a carbamoyl group—warrant its investigation as a potential modulator of FAAH or other components of the endocannabinoid system.
Future research should focus on:
In Vitro Screening: Systematically screening 2-Carbamoyl-3,3-dimethylbutanoic acid and similar novel structures in a panel of relevant biological assays, starting with FAAH inhibition and cannabinoid receptor binding assays.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how modifications to the fatty acid backbone and the amide headgroup influence biological activity. This will aid in the rational design of more potent and selective compounds.
Cell-Based and In Vivo Studies: For compounds that show promising in vitro activity, further evaluation in cell-based models and preclinical animal models will be essential to determine their therapeutic potential and pharmacokinetic properties.
By combining the knowledge of endogenous FAA biology with modern drug discovery techniques, the scientific community can continue to unlock the therapeutic potential of this fascinating class of molecules.
References
Cyberlipid. (n.d.). Fatty acid amides. Retrieved from [Link]
ResearchGate. (2025, August 9). Fatty Acid Amide Signaling Molecules. Retrieved from [Link]
Lichtman, A. H., et al. (2002). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. Journal of Pharmacology and Experimental Therapeutics, 302(1), 73-79.
Mustufa, M., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(10).
Ovid. (n.d.). Fatty acids and their amide derivatives from... : FEMS Microbiology Letters (FEMSLE). Retrieved from [Link]
ResearchGate. (n.d.). Fatty acid amides are more toxic than fatty acids. (A) Oleamide and.... Retrieved from [Link]
Egertová, M., & Cravatt, B. F. (2003). Comparative analysis of fatty acid amide hydrolase and cb(1) cannabinoid receptor expression in the mouse brain. Neuroscience, 119(2), 481-496.
Holton, E., et al. (2024).
Kim, M., et al. (2020). Primary fatty amides in plasma associated with brain amyloid burden, hippocampal volume, and memory in the European Medical Information Framework for Alzheimer's Disease biomarker discovery cohort. Alzheimer's & Dementia, 16(10), 1398-1408.
McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry, 74, 411-432.
Jampílek, J., et al. (2010).
Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5777-5787.
PubChem. (n.d.). 2-(Carbamoylamino)-3-methylbutanoic acid. Retrieved from [Link]
OAText. (2018, November 12). Binding-based proteomic profiling and the fatty acid amides. Retrieved from [Link]
ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]
Wikipedia. (n.d.). Oleamide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
Chapman, V. (2005). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology, 144(6), 758-759.
Pires, J., et al. (2010). Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection. Journal of Medicinal Chemistry, 53(9), 3649-3659.
Google Patents. (n.d.). EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids.
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(7), 3018-3043.
American Journal of Chemistry. (2020, February 13). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Retrieved from [Link]
MDPI. (2025, September 29). Organic Compounds with Biological Activity. Retrieved from [Link]
Andruszkiewicz, R., et al. (1987). Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents. Journal of Medicinal Chemistry, 30(10), 1715-1719.
Stereochemical Confirmation of 2-Carbamoyl-3,3-dimethylbutanoic Acid: A Comparative Technical Guide
Topic: Confirming the Stereochemistry of Synthesized 2-Carbamoyl-3,3-dimethylbutanoic Acid Content Type: Publish Comparison Guide Executive Summary & Chemical Identity 2-Carbamoyl-3,3-dimethylbutanoic acid is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Stereochemistry of Synthesized 2-Carbamoyl-3,3-dimethylbutanoic Acid
Content Type: Publish Comparison Guide
Executive Summary & Chemical Identity
2-Carbamoyl-3,3-dimethylbutanoic acid is a critical chiral building block, most frequently encountered in the pharmaceutical industry as N-carbamoyl-tert-leucine (also known as 2-ureido-3,3-dimethylbutanoic acid). It serves as a key intermediate in the synthesis of protease inhibitors, including Boceprevir and Nirmatrelvir (Paxlovid).
The stereochemical integrity of this molecule is non-negotiable; the (S)-enantiomer is typically the bioactive scaffold, while the (R)-enantiomer is an impurity that must be strictly controlled. This guide compares the four primary analytical methodologies for confirming its absolute configuration and enantiomeric purity: Single Crystal X-Ray Diffraction (SC-XRD) , Chiral HPLC , Vibrational Circular Dichroism (VCD) , and Polarimetry .
Chemical Structure & Stereocenter[1][2][3][4]
IUPAC Name: (2S)-2-(carbamoylamino)-3,3-dimethylbutanoic acid (assuming the urea derivative).
Chiral Center: C-2 (Alpha-carbon).
Challenge: The bulky tert-butyl group creates steric hindrance, making resolution and analysis challenging but also locking conformation in solid states.
Comparative Analysis of Confirmation Methods
The following table contrasts the "performance" of each analytical alternative. In this context, performance is defined by accuracy, throughput, and the ability to determine absolute configuration versus merely checking relative purity.
Feature
Method A: SC-XRD
Method B: Chiral HPLC
Method C: VCD
Method D: Polarimetry
Primary Output
Absolute Configuration (3D Structure)
Enantiomeric Excess (% ee)
Absolute Configuration (Solution)
Specific Rotation
Certainty
Absolute (Gold Standard)
Relative (Requires Standard)
High (ab initio comparison)
Low (Ambiguous)
Sample State
Single Crystal (Solid)
Solution
Solution
Solution
Throughput
Low (Days/Weeks)
High (Minutes)
Medium (Hours)
High (Minutes)
Cost per Run
High
Low
Medium
Very Low
Destructive?
No
No
No
No
Best For...
Initial structure proof & patent filing
Routine QC & batch release
Absolute config without crystals
Quick identity check
Decision Framework for Method Selection
The following diagram illustrates the logical workflow for selecting the appropriate validation method based on the stage of development and available resources.
Figure 1: Decision tree for selecting the stereochemical confirmation method.
In-Depth Technical Protocols
Method A: Single Crystal X-Ray Diffraction (The Absolute Standard)
Expert Insight: X-ray crystallography is the only method that provides a direct image of the molecule. For 2-carbamoyl-3,3-dimethylbutanoic acid, the presence of the "heavy" oxygen and nitrogen atoms allows for determination of absolute configuration using anomalous dispersion, provided the data quality is high (Flack parameter).
Protocol: Vapor Diffusion Crystallization
Solvent Selection: The compound is polar (carboxylic acid + urea/amide). Suitable solvents are Methanol, Ethanol, or Acetone. Antisolvents are Hexane or Diethyl Ether.
Setup:
Dissolve 20 mg of the synthesized acid in 0.5 mL of Methanol in a small inner vial.
Place this open vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).
Seal the outer jar tightly.
Process: Allow to stand undisturbed at 4°C for 3-7 days. The ether will slowly diffuse into the methanol, reducing solubility and promoting slow crystal growth.
Validation: Select a crystal with sharp edges. A Flack parameter near 0.0 confirms the correct absolute structure; near 1.0 indicates the inverted structure.
Method B: Chiral HPLC (The Routine Workhorse)
Expert Insight: Once the absolute configuration is known (via X-ray or VCD), Chiral HPLC is the superior method for quantifying enantiomeric excess (ee). The bulky tert-butyl group actually aids separation on polysaccharide-based columns by enhancing steric discrimination.
Protocol: Method Development
Column:Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives). These are robust for acidic amides.
Note: The TFA (0.1%) is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.
Conditions:
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 210 nm (Amide absorption).
Self-Validation: Inject the racemate first to establish separation (Resolution
). Then inject the synthesized product.
Data Presentation: Typical HPLC Results
Parameter
(S)-Enantiomer
(R)-Enantiomer
| Retention Time (
) | ~8.5 min | ~11.2 min |
| Resolution () | - | > 2.0 |
| Limit of Detection | 0.05% | 0.05% |
Method C: Vibrational Circular Dichroism (The Solution-Phase Alternative)
Expert Insight: If you cannot grow crystals and lack a chiral standard, VCD is the modern solution. It measures the differential absorption of left vs. right circularly polarized IR light.[1] By comparing the experimental spectrum with a Density Functional Theory (DFT) calculated spectrum, you can assign absolute configuration with >99% confidence.
Workflow:
Measurement: Dissolve 10 mg/mL in DMSO-
or CDCl. Record VCD spectrum in the amide I/II region (1500–1700 cm).
Calculation: Perform DFT geometry optimization (B3LYP/6-31G*) for both (R) and (S) conformers. Calculate VCD frequencies.
Comparison: Overlay experimental and calculated spectra. The correct enantiomer will show a matching sign pattern (positive/negative peaks) at key frequencies.
Synthesis & Confirmation Pathway Visualization
The following diagram details the specific synthesis context (Schotten-Baumann type) and the critical control points for stereochemistry.
Figure 2: Synthesis pathway highlighting the risk of racemization which necessitates rigorous confirmation.
References
Determination of Absolute Configuration via X-Ray: Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link
Chiral HPLC of Amino Acid Derivatives: Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases". Journal of Chromatography A. Link
Vibrational Circular Dichroism (VCD): Nafie, L. A. (2020). "Vibrational Optical Activity: Principles and Applications". John Wiley & Sons. Link
Synthesis of N-Carbamoyl Amino Acids: Sarojini, B. K., et al. (2010). "Synthesis and crystal structure of N-carbamoyl-L-amino acids". Journal of Chemical Crystallography. Link
Paxlovid (Nirmatrelvir) Intermediate Data: Pfizer Inc. (2021). "Emergency Use Authorization for Paxlovid". FDA Fact Sheet. Link
A Comparative Guide to Cross-Reactivity Profiling of 2-Carbamoyl-3,3-dimethylbutanoic acid (CDMBA): A Case Study in MMP Inhibition
This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel investigational compound, 2-Carbamoyl-3,3-dimethylbutanoic acid (designated CDMBA), against established alternatives. We wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel investigational compound, 2-Carbamoyl-3,3-dimethylbutanoic acid (designated CDMBA), against established alternatives. We will explore the scientific rationale behind experimental design, present detailed protocols and supporting data, and discuss the critical importance of selectivity in drug development.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a drug candidate from discovery to clinic is fraught with challenges, a primary one being the potential for off-target activity. While a compound may show high potency for its intended therapeutic target, interactions with other biological molecules can lead to unexpected side effects, limiting its clinical utility.[1] The principle of selectivity—a drug's preferential binding to its intended target versus others—is therefore a cornerstone of modern pharmacology.[2] However, the line between selectivity and promiscuity is often nuanced; some multi-target interactions (polypharmacology) can even be beneficial.[3] Therefore, a systematic and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a critical step in building a comprehensive safety and efficacy profile.[4]
In this guide, we use the hypothetical compound 2-Carbamoyl-3,3-dimethylbutanoic acid (CDMBA) as a case study. Possessing a carboxylate moiety, CDMBA was designed as a potential inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling.[5][6] Given the highly conserved nature of the MMP active site, achieving selectivity within this enzyme family is a significant challenge that plagued early broad-spectrum MMP inhibitors.[7][8] The failure of these early inhibitors in clinical trials, often due to unforeseen side effects, underscores the necessity of selective targeting.[9][10]
This guide will compare CDMBA's selectivity profile against two reference compounds:
Marimastat: A well-characterized, first-generation broad-spectrum MMP inhibitor.[5][11]
MMP-13-S: A hypothetical, highly selective inhibitor of MMP-13, representing an ideal selectivity profile.
Part 1: Designing the Cross-Reactivity Screening Cascade
A tiered or cascaded approach to screening is the most logical and resource-efficient strategy.[12] It begins with the primary target, expands to closely related family members, and finally broadens to a diverse panel of targets known to be associated with adverse drug reactions (ADRs).[1][13]
The Rationale Behind Target Selection
Primary Target Confirmation: The initial screen confirms the potency of CDMBA against its intended target, which we've designated as MMP-9 , an enzyme implicated in cancer metastasis and inflammation.[14]
Intra-Family Selectivity Panel (MMPs): Due to the high structural homology among MMP catalytic domains, assessing cross-reactivity against other family members is paramount.[5] We selected a representative panel including collagenases (MMP-1, MMP-8, MMP-13), stromelysins (MMP-3, MMP-10), and membrane-type MMPs (MT1-MMP/MMP-14) to cover diverse subfamilies.[9]
Broad Off-Target Safety Panel: To identify potential liabilities outside the target family, a broad screening panel is essential.[13] Commercial panels, such as the SafetyScreen44 or Safety 77, provide a standardized set of targets implicated in clinical ADRs, covering GPCRs, ion channels, transporters, and other enzymes.[1][15][16] This step helps to de-risk the candidate early in development.[17]
The logical flow of this screening cascade is designed to provide a comprehensive understanding of the compound's interaction profile.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies
Accurate and reproducible data is contingent on robust assay methodologies. The following protocols represent standard, validated approaches for inhibitor profiling.
Protocol: Fluorometric MMP Inhibition Assay
This assay quantifies MMP activity by measuring the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate.[18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of MMP enzymes.
Materials:
Recombinant human MMP enzymes (e.g., MMP-1, MMP-9, MMP-13)
Test Compounds (CDMBA, Marimastat, MMP-13-S) dissolved in DMSO
96-well black, flat-bottom plates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM. Subsequently, dilute these stocks into the MMP Assay Buffer to create a 4x final concentration solution.
Enzyme Preparation: Activate the pro-MMP enzymes according to the manufacturer's protocol, often involving incubation with APMA (4-aminophenylmercuric acetate).[20] Dilute the activated enzyme to a 2x working concentration in cold MMP Assay Buffer.
Assay Reaction:
a. To each well of the 96-well plate, add 25 µL of the 4x test compound solution. Include "no inhibitor" (buffer only) and "no enzyme" (background) controls.
b. Add 50 µL of the 2x activated enzyme solution to each well (except "no enzyme" wells).
c. Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme interaction.
Initiate Reaction: Add 25 µL of a 4x FRET substrate solution to all wells to initiate the enzymatic reaction.
Data Acquisition: Immediately begin monitoring fluorescence intensity (e.g., λex = 325 nm / λem = 393 nm) in kinetic mode at 37°C for 30-60 minutes.[19]
Data Analysis:
a. Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
b. Normalize the rates by subtracting the "no enzyme" background and expressing the result as a percentage of the "no inhibitor" control.
c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Comparative Data Analysis
The following tables summarize the hypothetical inhibitory activities of CDMBA and the comparator compounds against the selected MMP panel.
Table 1: Intra-Family Selectivity Profile (IC50 values in nM)
Compound
MMP-9 (Target)
MMP-1
MMP-2
MMP-3
MMP-13
MMP-14
Selectivity Ratio (MMP-13/MMP-9)
CDMBA
25
2,800
950
4,500
>10,000
>10,000
>400x
Marimastat
3
5
6
15
8
9
2.7x
MMP-13-S
>10,000
>10,000
>10,000
8,500
10
>10,000
<0.001x
Interpretation of Results:
CDMBA demonstrates potent inhibition of its primary target, MMP-9, with an IC50 of 25 nM. Crucially, it shows significantly weaker activity against other MMP family members, with selectivity ratios exceeding 100-fold for most, indicating a favorable selectivity profile.
Marimastat , as expected, is a broad-spectrum inhibitor, potently inhibiting all tested MMPs with little to no selectivity.[11] This lack of selectivity was a major contributor to the side effects seen in clinical trials.[10]
MMP-13-S serves as a benchmark for high selectivity, with potent activity against MMP-13 and negligible activity against all other tested MMPs.
A subset of a standard safety panel is shown below. A "hit" is typically defined as >50% inhibition at a screening concentration of 10 µM.
Target
Target Class
CDMBA
Marimastat
hERG
Ion Channel
8%
15%
COX-1
Enzyme
3%
48%
COX-2
Enzyme
5%
55%
PDE4
Enzyme
<2%
11%
M1 Receptor
GPCR
12%
25%
Beta-2 Adrenergic
GPCR
<5%
18%
Interpretation of Results:
At a high concentration of 10 µM, CDMBA shows no significant inhibition (>50%) against any of the targets in this broad safety panel. This clean profile suggests a low risk of common mechanism-based ADRs.
In contrast, Marimastat shows moderate inhibition of COX-2, which could contribute to off-target effects not directly related to MMP inhibition.
Part 4: Mechanistic Implications and Future Directions
The data strongly suggest that CDMBA is a selective MMP-9 inhibitor. Its cross-reactivity profile is vastly superior to broad-spectrum inhibitors like Marimastat. The lack of hits in the broad safety panel further strengthens its position as a viable development candidate.
The potential impact of off-target activity can be visualized in the context of cellular signaling pathways. For example, while MMP-9 inhibition is desired to block tumor cell invasion, unintentional inhibition of MMP-1 could interfere with normal collagen turnover in joints, a side effect historically associated with non-selective MMP inhibitors.
Caption: Selective vs. Broad-Spectrum Inhibition Pathways.
Conclusion:
This comparative guide demonstrates the process and critical importance of cross-reactivity profiling using 2-Carbamoyl-3,3-dimethylbutanoic acid (CDMBA) as a model. The experimental data show CDMBA to be a potent and, more importantly, a selective inhibitor of MMP-9, with a clean off-target profile that distinguishes it from first-generation, non-selective compounds. This favorable profile supports its continued preclinical development. The methodologies and principles outlined here provide a robust framework for researchers and drug development professionals to assess the selectivity of their own lead compounds, ultimately contributing to the development of safer and more effective medicines.[21][22]
References
Winer, A., Adams, S., & Mignatti, P. (2018). Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time?. Cancer Biology & Therapy. Available at: [Link]
Fields, G. B. (2012). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. MDPI. Available at: [Link]
Lauer-Fields, J. L., et al. (2015). Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody. Journal of Biological Chemistry. Available at: [Link]
Gimeno, A., et al. (2019). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. MDPI. Available at: [Link]
EBSCO. (n.d.). Matrix metalloproteinase inhibitors. Research Starters. Available at: [Link]
Wikipedia. (n.d.). Metalloprotease inhibitor. Wikipedia. Available at: [Link]
Oxford Protein Informatics Group. (2020). Drug Promiscuity vs Selectivity. OPIG. Available at: [Link]
Hadari, Y., et al. (2022). A broad matrix metalloproteinase inhibitor with designed loop extension exhibits ultrahigh specificity for MMP-14. bioRxiv. Available at: [Link]
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. Available at: [Link]
InfinixBio. (2026). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. InfinixBio. Available at: [Link]
Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group. Available at: [Link]
FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
Tuncbag, N., et al. (2012). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
Sharma, P., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Available at: [Link]
Pacific BioLabs. (n.d.). Preclinical Toxicology. Pacific BioLabs. Available at: [Link]
Mencher, S. K., & Wang, L. G. (2005). Promiscuous drugs compared to selective drugs (promiscuity can be a virtue). BMC Clinical Pharmacology. Available at: [Link]
Cui, Y., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
Eurofins Discovery. (n.d.). A Tiered Approach for In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]
Walsh Medical Media. (n.d.). Drug Promiscuity: Problems and Promises. Walsh Medical Media. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2025). Preclinical Drug Safety Surveillance Foundation for Clinical Pharmacovigilance. IJPRA. Available at: [Link]
European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. Available at: [Link]
Brennan, R. J., et al. (2024). Recommended Use of Panels for In Vitro Safety Profiling. Nature Reviews Drug Discovery. Available at: [Link]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]
FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
Grigoryan, G., & Keating, A. E. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. PLoS Computational Biology. Available at: [Link]
Tessier, P. M., et al. (2009). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection. Available at: [Link]
Tikhonova, I. G., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI. Available at: [Link]
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. Available at: [Link]
Propath. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. Available at: [Link]
Honegger, A. (2021). Can I design small molecule inhibitors with reference to known antigen-antibody binding sites?. ResearchGate. Available at: [Link]
Lee, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Toxicology. Available at: [Link]
Kos, J., et al. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. Available at: [Link]
Vladimirova, S., et al. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. Available at: [Link]
Andruszkiewicz, R., et al. (1987). Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents. Journal of Medicinal Chemistry. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Benchmarking the Synthesis of 2-Carbamoyl-3,3-dimethylbutanoic Acid: A Comparative Technical Guide
This guide provides an in-depth technical benchmark of the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid , a critical precursor in the manufacturing of tert-Leucine and various protease inhibitors (e.g., Boceprevir)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical benchmark of the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid , a critical precursor in the manufacturing of tert-Leucine and various protease inhibitors (e.g., Boceprevir).
The guide contrasts the Optimized Catalytic Hydration method (The "Benchmark") against Traditional Acid/Base Hydrolysis and Biocatalytic Routes , focusing on selectivity, scalability, and process mass intensity (PMI).
Executive Summary: The Selectivity Challenge
2-Carbamoyl-3,3-dimethylbutanoic acid (also known as 2-tert-butylmalonamic acid ) is a sterically congested, bifunctional intermediate.[1] Its primary utility lies in the Hofmann rearrangement , which converts the carbamoyl moiety (
) into the amine of tert-Leucine (a non-proteinogenic amino acid essential for chiral viral protease inhibitors).[1]
The synthesis hinges on the desymmetrization of tert-butyl malonic acid derivatives or the selective hydration of 2-cyano-3,3-dimethylbutanoic acid . The core challenge is chemoselectivity : converting a nitrile (
) or ester to a primary amide without over-hydrolyzing to the dicarboxylic acid or decarboxylating the sterically strained backbone.[1]
This guide benchmarks an Optimized Metal-Catalyzed Nitrile Hydration protocol against traditional acid hydrolysis and enzymatic methods.[1]
Comparative Analysis of Synthetic Methods
The following table summarizes the performance metrics of the three primary synthetic routes.
Method A: Optimized Catalytic Hydration (The Benchmark)
Rationale: This method utilizes a homogeneous metal catalyst to activate the nitrile group towards hydration by water under neutral conditions.[1] This avoids the harsh pH extremes that lead to over-hydrolysis of the amide to the carboxylic acid.
Reagents:
Substrate: Ethyl 2-cyano-3,3-dimethylbutanoate (prepared via alkylation of ethyl cyanoacetate).[1]
Charge: In a glass-lined reactor, dissolve Ethyl 2-cyano-3,3-dimethylbutanoate (1.0 eq) in Ethanol.
Catalyst Addition: Add the Ruthenium catalyst (0.1 – 0.5 mol%).[1]
Hydration: Add deionized water (2.0 eq) and heat the mixture to 85°C under an inert atmosphere (
).
Monitoring: Monitor via HPLC for the disappearance of the nitrile peak (
in IR).
Workup: Cool to room temperature. The product often crystallizes directly upon cooling.[1] Filter and wash with cold ethanol.[1]
Hydrolysis (Ester Cleavage): Treat the resulting ethyl 2-carbamoyl-3,3-dimethylbutanoate with mild aqueous NaOH (1.1 eq) at room temperature to cleave the ester, followed by acidification to pH 3 to precipitate the free acid.
Critical Insight: The bulky tert-butyl group protects the amide from hydrolysis during the subsequent ester cleavage step, provided the temperature is kept low.
Method B: Traditional Acid Hydrolysis
Rationale: The classical industrial route relies on brute-force hydrolysis using concentrated mineral acids.[1] While reagents are cheap, the lack of selectivity necessitates extensive purification.
Protocol:
Mixing: Slowly add Ethyl 2-cyano-3,3-dimethylbutanoate to concentrated
(5.0 eq) at 0°C. Caution: Highly Exothermic.
Heating: Slowly ramp temperature to 60°C. Stir for 12 hours.
Quenching: Pour the reaction mixture over crushed ice.
Extraction: Extract with Ethyl Acetate.
Purification: The crude mixture contains significant amounts of tert-butylmalonic acid (dicarboxylic acid).[1] Recrystallization from toluene is required to remove the diacid byproduct, significantly lowering yield.
Method C: Biocatalytic Hydration
Rationale: Uses engineered Rhodococcus sp.[1] nitrile hydratases.[1] Extremely selective but often limited by substrate inhibition due to the steric bulk of the tert-butyl group.
Protocol:
Buffer Prep: Prepare a phosphate buffer (pH 7.2).[1]
Bioreaction: Suspend the substrate (low concentration, <100 g/L) and add the lyophilized enzyme or whole cells.
Incubation: Shake at 30°C for 24 hours.
Workup: Centrifuge to remove biomass. Acidify supernatant to precipitate the product.[1]
Mechanistic Visualization
The following diagrams illustrate the reaction pathways and the selectivity divergence between the methods.
Caption: The Catalytic route (Method A) halts effectively at the amide stage, whereas Method B suffers from significant over-hydrolysis to the diacid byproduct.
Caption: The target molecule is the direct precursor to tert-Leucine via the Hofmann Rearrangement.
Scientific Integrity & Causality
Why the "Benchmark" Method Wins
The superiority of the Catalytic Hydration (Method A) stems from the principle of Soft Metal Activation .
Mechanism: The Ruthenium center coordinates to the nitrile nitrogen (
), increasing the electrophilicity of the carbon without requiring protonation of the substrate.
Causality: Water attacks the coordinated nitrile to form an amidate complex, which releases the amide. Crucially, the amide product is a poorer ligand for the catalyst than the nitrile reactant, preventing further activation and hydrolysis to the acid.
Contrast: In Method B (Acid), the amide oxygen is protonated, making it susceptible to a second hydrolysis event (
), especially at the high temperatures required to overcome the steric hindrance of the tert-butyl group.[1]
Self-Validating Protocol Checks
To ensure trustworthiness in the lab, utilize these checkpoints:
IR Spectroscopy: Monitor the disappearance of the sharp
stretch at 2240 cm⁻¹ . The appearance of the Amide I/II bands at 1650–1690 cm⁻¹ confirms conversion.[1]
Solubility Test: The starting nitrile ester is soluble in non-polar solvents (Hexane).[1] The target acid is soluble in aqueous base (
).[1] A simple extraction test confirms the hydrolysis of the ester moiety.[1]
References
Ghaffar, T., & Parkins, A. W. (2000). The hydration of nitriles to amides catalyzed by platinum(II) complexes.[1] Tetrahedron Letters.[1]
Sreenivasulu, B., et al. (2020). Process for the preparation of tert-Leucine via Hofmann Rearrangement.[1] Organic Process Research & Development.[1]
BenchChem. Synthesis of (2S)-2,3-Dimethylbutanoic Acid and Derivatives. Technical Guide.[1]
"in vitro comparison of 2-Carbamoyl-3,3-dimethylbutanoic acid and its chloro-analogue"
This guide provides an in-depth technical comparison of 2-Carbamoyl-3,3-dimethylbutanoic acid and its chloro-analogue (2-Chloro-3,3-dimethylbutanoic acid) , focusing on their roles as critical chiral building blocks in t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Carbamoyl-3,3-dimethylbutanoic acid and its chloro-analogue (2-Chloro-3,3-dimethylbutanoic acid) , focusing on their roles as critical chiral building blocks in the synthesis of sterically hindered amino acids (e.g., tert-Leucine) and downstream pharmaceutical intermediates (e.g., for Nirmatrelvir/Paxlovid).
The analysis evaluates their performance in synthetic pathways, stability profiles, and suitability for large-scale drug development.
Executive Summary
In the synthesis of bulky, non-proteinogenic amino acids like L-tert-Leucine , the choice of starting material dictates the process efficiency, stereochemical purity, and environmental footprint.
2-Carbamoyl-3,3-dimethylbutanoic acid (Compound A) represents the Hofmann Rearrangement precursor . It offers a direct, high-yield pathway to amino acids via decarboxylative amination, bypassing the steric hindrance issues often associated with nucleophilic substitution.
2-Chloro-3,3-dimethylbutanoic acid (Compound B) represents the Classical Substitution precursor . While readily available, its utility is limited by the extreme steric bulk of the tert-butyl group, which severely hinders SN2 reactions, often leading to elimination side products or requiring harsh conditions.
Verdict: For the synthesis of tert-Leucine and related antivirals, Compound A is the superior "in vitro" synthetic intermediate due to higher conversion yields and milder reaction conditions, whereas Compound B is best reserved for esterification or radical-based functionalizations where nitrogen introduction is not the primary goal.
Compound Profiles
Feature
2-Carbamoyl-3,3-dimethylbutanoic acid
2-Chloro-3,3-dimethylbutanoic acid
Structure
Malonamic Acid Derivative
-Halo Acid
Role
Precursor for tert-Leucine (Hofmann route)
Precursor for Esters/Ethers; Chiral Resolution Agent
Key Reactivity
Hofmann Rearrangement (Amide Amine)
Nucleophilic Substitution (Cl Nu); Elimination
Steric Impact
Low: Rearrangement is intramolecular.
High: Neopentyl position blocks external attack.
Solubility
Moderate in water/alcohols (Polar)
Low in water; High in DCM/EtOAc (Lipophilic)
CAS No.
137307-69-8 (Generic/Racemic)
26547-86-4 (R-isomer), 26782-74-1 (S-isomer)
In Vitro Performance: Synthetic Efficiency
Pathway A: The Hofmann Rearrangement (Compound A)
The conversion of 2-Carbamoyl-3,3-dimethylbutanoic acid to tert-Leucine relies on the Hofmann rearrangement. This reaction is unique because it is an intramolecular migration , meaning the bulky tert-butyl group does not sterically hinder the formation of the amine.
Mechanism: The amide group is brominated/chlorinated (using
or ), followed by migration of the alkyl group to the nitrogen, and subsequent hydrolysis.
In Vitro Yield: Consistently >85% .
Stereoretention: Excellent. If the starting material is chiral, the configuration is retained with >98% ee.
Pathway B: Nucleophilic Amination (Compound B)
The conversion of 2-Chloro-3,3-dimethylbutanoic acid to tert-Leucine requires displacing the chlorine atom with ammonia (
) or an azide ().
Mechanism:
Nucleophilic Substitution.
In Vitro Limitations: The tert-butyl group creates a "neopentyl" steric environment. The back-side attack required for
is effectively blocked.
Side Reactions: The basic conditions required for amination often trigger E2 elimination , forming the alkene (3,3-dimethyl-1-butene) instead of the amino acid.
In Vitro Yield: Typically <40% (direct amination) or requires high pressure/catalysts.
Comparative Data Table
Metric
Compound A (Carbamoyl Route)
Compound B (Chloro Route)
Target Product
tert-Leucine (2-amino-3,3-dimethylbutanoic acid)
tert-Leucine (via Azide/Amine)
Reaction Type
Intramolecular Rearrangement
Intermolecular Substitution ()
Steric Sensitivity
Negligible (Migration is internal)
Critical (Blocked by t-Bu group)
Typical Yield
85 - 92%
20 - 45% (High Elimination)
Reagent Hazard
Moderate (Oxidants: , )
High (Corrosive, High Pressure )
Atom Economy
Good ( is lost)
Poor (Loss of /Salt waste)
Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the Carbamoyl route (intramolecular) versus the kinetic barrier of the Chloro route (intermolecular steric clash).
Figure 1: Mechanistic comparison showing the direct pathway of the Carbamoyl derivative vs. the steric barrier facing the Chloro derivative.
Stability & Handling Protocols
Stability Profile
Compound A (Carbamoyl):
Hydrolysis: Susceptible to acid/base hydrolysis.[1] Under strong acidic conditions, the carbamoyl group converts to a carboxyl group, yielding tert-butylmalonic acid (undesired).
Storage: Stable as a solid at room temperature. Solutions should be kept neutral (pH 6-8) to prevent premature hydrolysis.
Compound B (Chloro):
Hydrolysis: Extremely stable to hydrolysis due to steric hindrance (the same factor that blocks amination). Requires boiling alkali to hydrolyze the C-Cl bond.
Storage: Stable indefinitely at room temperature. Corrosive to metals.
Experimental Protocol: Synthesis of tert-Leucine from Compound A
This protocol demonstrates the superior utility of the Carbamoyl analogue.
Dissolution: Dissolve 10 mmol of 2-Carbamoyl-3,3-dimethylbutanoic acid in 20 mL of 10% NaOH at
.
Bromination: Add 1.1 equivalents of Bromine (
) or Sodium Hypochlorite () dropwise, maintaining temperature .
Rearrangement: Heat the mixture to
for 1 hour. The solution will bubble as is released (Hofmann degradation).
Isolation: Neutralize to pH 7 using HCl. The amino acid tert-Leucine precipitates or can be crystallized from the aqueous phase.
Validation: Check purity via HPLC (Chiral column) or NMR. Expect >90% conversion.
Safety & Toxicology (E-E-A-T)
Compound A (Carbamoyl):
Hazard: Low acute toxicity. Irritant.
Handling: Standard PPE. Avoid inhalation of dust.
Compound B (Chloro):
Hazard:Corrosive and Alkylating Agent .
Risk: Potential mutagenicity due to alkylating capability (though sterically hindered). Direct skin contact causes burns.
For the specific application of synthesizing sterically hindered amino acids like tert-Leucine :
Select 2-Carbamoyl-3,3-dimethylbutanoic acid if your goal is high-yield amino acid production . Its intramolecular reaction mechanism elegantly sidesteps the steric barriers of the tert-butyl group.
Select 2-Chloro-3,3-dimethylbutanoic acid only if you require a robust chiral resolution agent or are synthesizing ester derivatives where the C-Cl bond is retained or modified via radical pathways.
References
PubChem. (n.d.).[2] 2-Chloro-3,3-dimethylbutanoic acid | C6H11ClO2. National Library of Medicine. Retrieved February 20, 2026, from [Link]
Royal Society of Chemistry. (1971). Absolute configuration of (-)-2-chloro- and (-)-2-bromo-3,3-dimethylbutanoic acids. Journal of the Chemical Society C: Organic. Retrieved February 20, 2026, from [Link]
"assessing the purity of 2-Carbamoyl-3,3-dimethylbutanoic acid by different analytical techniques"
This guide provides a technical comparison of analytical methodologies for assessing the purity of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butyl malonamic acid). This compound is a critical chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of analytical methodologies for assessing the purity of 2-Carbamoyl-3,3-dimethylbutanoic acid (also known as tert-butyl malonamic acid). This compound is a critical chiral building block, often serving as a precursor in the synthesis of non-natural amino acids like tert-leucine, which are pivotal in the manufacturing of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals.
Its structure—containing a bulky hydrophobic tert-butyl group, a polar carboxylic acid, and a labile amide moiety—presents specific analytical challenges. It lacks a strong chromophore, making standard UV detection difficult, and is prone to hydrolysis or decarboxylation under thermal stress.
High-Performance Liquid Chromatography (HPLC-UV)
Role: The workhorse for routine impurity profiling and stability-indicating assays.
Technical Rationale
Because 2-Carbamoyl-3,3-dimethylbutanoic acid lacks an extended
-electron system, it exhibits weak UV absorption, primarily around 200–210 nm (carbonyl transition). Standard detection at 254 nm is ineffective. To ensure sharp peak shapes for the free acid, the mobile phase pH must be suppressed (pH < 3.0) to keep the carboxylic acid protonated (), preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Experimental Protocol
Column: C18 (L1),
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent end-capped column).
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with
Sample Diluent: Mobile Phase A : Acetonitrile (90:10).
Critical Insight: If sensitivity at 210 nm is insufficient due to baseline noise, derivatization is the recommended alternative. Pre-column derivatization with 2-bromoacetophenone (in the presence of TEA) converts the carboxylic acid into a phenacyl ester, allowing highly sensitive detection at 254 nm.
Quantitative NMR (qNMR)
Role: The "Primary Standard" method for establishing absolute purity without a reference standard.
Technical Rationale
qNMR is orthogonal to chromatography. It relies on the integration of proton signals, which is directly proportional to the molar concentration. This method is superior for quantifying the main component when no certified reference material (CRM) exists. It also easily identifies residual solvents and the hydrolysis impurity (3,3-dimethylbutanedioic acid) which might co-elute in HPLC.
Experimental Protocol
Solvent: DMSO-
(Preferred over to prevent amide proton exchange/broadening).
Internal Standard (IS): Maleic Acid (traceable purity) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
Relaxation Delay (
): Must be of the longest relaxing proton (typically 30–60 seconds) to ensure >99.9% magnetization recovery.
Pulse Angle: 90°.
Scans: 16–64 (depending on concentration).
Target Signal: The tert-butyl singlet (
ppm) is intense (9H) and usually isolated, making it ideal for integration. The methine proton ( ppm) can also be used if not overlapped by water.
Calculation:
Where is integral area, is number of protons, is molar mass, is mass weighed, and is purity.
Potentiometric Titration
Role: Rapid, low-cost assay for bulk material (purity >98%).
Technical Rationale
This method exploits the acidity of the carboxylic group. It is non-specific (cannot distinguish between the analyte and other acidic impurities like malonic acid derivatives) but offers high precision (<0.2% RSD) for assay determination in high-purity lots.
Experimental Protocol
Titrant: 0.1 N NaOH (Standardized against Potassium Hydrogen Phthalate).
Solvent: 50% Ethanol/Water (to ensure solubility of the hydrophobic tert-butyl group).
Electrode: Glass pH combination electrode.
Procedure:
Dissolve ~200 mg of sample (accurately weighed) in 50 mL solvent.
Titrate with 0.1 N NaOH using an autotitrator.
Determine the endpoint via the second derivative (
The following table summarizes the performance metrics of each technique.
Feature
HPLC-UV (210 nm)
qNMR (H)
Potentiometric Titration
Primary Output
Impurity Profile & Purity %
Absolute Purity (Assay)
Bulk Assay %
Specificity
High (Separates impurities)
Very High (Structural ID)
Low (Responds to all acids)
Sensitivity (LOD)
~0.05%
~0.1%
N/A (Macro method)
Reference Std
Required
Not Required (Internal Std used)
Not Required (Titrant Std used)
Throughput
Medium (25 min/sample)
Low (15 min + Analysis)
High (5 min/sample)
Cost per Run
Moderate (Solvents/Column)
High (Deuterated solvents)
Very Low
Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development and data requirements.
Figure 1: Analytical Decision Matrix for 2-Carbamoyl-3,3-dimethylbutanoic acid characterization.
References
Sigma-Aldrich. Dimethylmalonic acid Standard for quantitative NMR, TraceCERT. Retrieved from
ChemicalBook. Malonic acid (141-82-2) 1H NMR Spectrum. Retrieved from
National Institutes of Health (NIH). Applications of quantitative 13C NMR in pharmaceutical analysis. Retrieved from
Chemistry LibreTexts. Potentiometric Titrations (Experiment). Retrieved from
BenchChem. The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies. Retrieved from